B1577762 Brevinin-2-OA5

Brevinin-2-OA5

Cat. No.: B1577762
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-2-OA5 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality Brevinin-2-OA5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Brevinin-2-OA5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLLDGILNANFNAAKSAGTSVLNALSCKLSKTC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Antimicrobial Mechanism of Action of Brevinin-2-OA5

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the putative antimicrobial mechanism of action of Brevinin-2-OA5, a member of the Brevinin-2 family of antimicrobial peptides (AMPs). As specific literature on Brevinin-2-OA5 is not extensively available, this guide synthesizes data from closely related and well-characterized Brevinin-2 peptides to construct a robust model of its mode of action. We delve into the structural characteristics of Brevinin-2 peptides, their initial electrostatic interactions with bacterial membranes, the subsequent conformational changes, and the ultimate disruption of the membrane integrity leading to bacterial cell death. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial peptides and the development of novel anti-infective therapeutics.

Introduction to the Brevinin-2 Family of Antimicrobial Peptides

The Brevinin-2 family is a significant class of antimicrobial peptides originally isolated from the skin secretions of frogs of the Ranidae family.[1] These peptides represent a crucial component of the innate immune system of these amphibians, offering protection against a wide array of pathogenic microorganisms.[1] Structurally, Brevinin-2 peptides are typically cationic, consisting of approximately 24-34 amino acid residues.[2][3] A hallmark of many Brevinin-2 peptides is the presence of a C-terminal cyclic heptapeptide motif, often referred to as the "Rana box," which is formed by a disulfide bridge.[2] However, the necessity of the Rana box for antimicrobial activity has been a subject of investigation, with some truncated analogs lacking this feature still exhibiting potent antimicrobial effects.[3][4]

Brevinin-2 peptides, including by extension Brevinin-2-OA5, are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5][6] Their mechanism of action is primarily directed at the bacterial cell membrane, a feature that makes them promising candidates for combating antibiotic-resistant bacteria, as the development of resistance to membrane-disrupting agents is considered to be less likely than for traditional antibiotics that target specific metabolic pathways.[3]

The Multi-Stage Antimicrobial Mechanism of Brevinin-2 Peptides

The antimicrobial action of Brevinin-2-OA5 is hypothesized to occur through a multi-step process that involves initial binding to the bacterial surface, conformational changes, and subsequent membrane disruption. This process is driven by the peptide's physicochemical properties, namely its cationicity and amphipathicity.

Initial Electrostatic Attraction and Membrane Binding

The initial interaction between Brevinin-2-OA5 and a bacterial cell is governed by electrostatic forces. Bacterial membranes are rich in anionic components, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, which impart a net negative charge to the cell surface. The cationic nature of Brevinin-2-OA5 facilitates a strong electrostatic attraction to these anionic surfaces, leading to its accumulation on the bacterial membrane.[7]

Experimental Workflow: Investigating Peptide-Membrane Binding with Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique to quantitatively assess the binding affinity between a peptide and a lipid membrane. It directly measures the heat changes that occur upon their interaction, allowing for the determination of binding constants (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[8][9]

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Peptide Brevinin-2-OA5 Solution (in syringe) Buffer Identical Buffer for Peptide and Liposomes ITC_Instrument Isothermal Titration Calorimeter Peptide->ITC_Instrument Load into syringe Liposomes Bacterial Mimetic Liposomes (in sample cell) Liposomes->ITC_Instrument Load into cell Injection Inject Peptide into Liposome Suspension ITC_Instrument->Injection Heat_Change Measure Heat Change (Exothermic or Endothermic) Injection->Heat_Change Binding_Isotherm Generate Binding Isotherm Heat_Change->Binding_Isotherm Plot heat change vs. molar ratio Thermo_Params Calculate Thermodynamic Parameters (Kd, ΔH, ΔS) Binding_Isotherm->Thermo_Params

Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Conformational Change: Induction of α-Helical Structure

In an aqueous environment, Brevinin-2 peptides typically exist in a random coil conformation. However, upon interaction with the hydrophobic environment of the bacterial membrane, they undergo a significant conformational change, folding into an amphipathic α-helix.[2][10] This induced structure is crucial for their antimicrobial activity. The amphipathic nature of the α-helix, with its distinct hydrophobic and hydrophilic faces, allows the peptide to insert into the lipid bilayer.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure of peptides in different environments.[11][12]

  • Sample Preparation:

    • Prepare a stock solution of Brevinin-2-OA5 in a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4).

    • Prepare bacterial mimetic liposomes (e.g., composed of POPC and POPG to mimic bacterial membranes) in the same buffer.

  • CD Measurement in Buffer:

    • Record the CD spectrum of the peptide in the buffer alone from 190 to 260 nm using a 1.0 mm path-length quartz cuvette.[13]

    • A spectrum with a minimum around 200 nm is indicative of a random coil structure.[14]

  • CD Measurement in Membrane-Mimetic Environment:

    • Add the liposome suspension to the peptide solution and incubate for a sufficient time to allow for interaction.

    • Record the CD spectrum under the same conditions.

    • The appearance of characteristic minima at approximately 208 nm and 222 nm indicates the formation of an α-helical structure.[14]

  • Data Analysis:

    • Analyze the CD spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content.[13]

Membrane Disruption and Pore Formation

Once the α-helical structure is formed and the peptide is inserted into the membrane, it disrupts the integrity of the lipid bilayer, leading to the formation of pores or channels. This permeabilization of the membrane results in the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[7][15] Several models have been proposed to describe the mechanism of pore formation by antimicrobial peptides, including the "barrel-stave," "toroidal pore," and "carpet" models. For Brevinin-2 peptides, the "carpet" and "toroidal pore" models are often considered the most plausible.

  • Carpet Model: In this model, the peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of transient pores and the eventual disintegration of the membrane.

  • Toroidal Pore Model: In this model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a continuous pore where the peptide molecules are associated with the lipid head groups. This results in a channel that allows the passage of water and solutes across the membrane.

The following diagram illustrates the proposed multi-stage antimicrobial mechanism of Brevinin-2-OA5.

Antimicrobial_Mechanism cluster_steps Mechanism of Action Step1 Step 1: Electrostatic Attraction Cationic Brevinin-2-OA5 is attracted to the anionic bacterial membrane. Step2 Step 2: Conformational Change Peptide folds into an amphipathic α-helix upon membrane interaction. Step1->Step2 Step3 Step 3: Membrane Insertion & Disruption α-helical peptide inserts into the lipid bilayer. Step2->Step3 Step4 Step 4: Pore Formation & Cell Death Formation of pores (e.g., toroidal or carpet model) leads to leakage of cellular contents and cell death. Step3->Step4

Proposed multi-stage antimicrobial mechanism of Brevinin-2-OA5.

Visualizing the Impact: Morphological Changes in Bacteria

The disruptive action of Brevinin-2 peptides on bacterial membranes can be directly visualized using electron microscopy techniques. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide powerful insights into the morphological changes induced by these peptides.

  • Scanning Electron Microscopy (SEM): SEM images often reveal alterations to the bacterial cell surface, such as the formation of blebs, blisters, or complete cell lysis.[16][17][18]

  • Transmission Electron Microscopy (TEM): TEM can provide cross-sectional views of the bacterial cells, showing damage to the cell envelope and the leakage of cytoplasmic contents.[16][18]

Experimental Protocol: Scanning Electron Microscopy (SEM) of Peptide-Treated Bacteria

  • Bacterial Culture and Treatment:

    • Grow the target bacteria to the mid-logarithmic phase.

    • Treat the bacterial suspension with Brevinin-2-OA5 at its Minimum Inhibitory Concentration (MIC) and at higher concentrations for a defined period.

  • Fixation:

    • Fix the bacterial cells with a suitable fixative, such as 2.5% glutaraldehyde, to preserve their structure.[17]

  • Dehydration and Drying:

    • Dehydrate the samples through a graded series of ethanol concentrations.[17]

    • Critically point dry the samples to remove the ethanol without causing structural damage.

  • Sputter Coating and Imaging:

    • Coat the samples with a thin layer of a conductive metal, such as gold or palladium.

    • Image the samples using a scanning electron microscope.

Quantitative Assessment of Antimicrobial and Hemolytic Activity

A crucial aspect of evaluating the therapeutic potential of any antimicrobial peptide is to quantify its efficacy against target pathogens while also assessing its toxicity to host cells. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) and the hemolytic activity.

PeptideTarget OrganismMIC (µM)Hemolytic Activity (HC50 in µM)Reference
Brevinin-2-related peptide (B2RP)Escherichia coli695[6]
Brevinin-2-related peptide (B2RP)Staphylococcus aureus12.595[6]
Brevinin-2PRaPseudomonas aeruginosa6 - 12Relatively low[5][19]
Brevinin-2RStaphylococcus aureus->200 (very low)[1]
[D-Leu2]B2OS(1-22)-NH2Staphylococcus aureus (MRSA)-118.1[4][20]

Note: The table presents data for various Brevinin-2 family members to provide a comparative context for the expected activity of Brevinin-2-OA5.

Conclusion and Future Directions

The antimicrobial mechanism of Brevinin-2-OA5, inferred from the extensive research on the Brevinin-2 family, is a multi-step process initiated by electrostatic attraction to the bacterial membrane, followed by a conformational change to an amphipathic α-helix, and culminating in membrane disruption and cell death. This membrane-centric mode of action holds significant promise for the development of new therapeutics against multidrug-resistant bacteria.

Future research should focus on the specific characterization of Brevinin-2-OA5 to confirm and refine the mechanistic details presented in this guide. Key areas of investigation should include:

  • Determination of the precise secondary structure of Brevinin-2-OA5 in various membrane-mimetic environments.

  • Quantitative analysis of its binding affinity to different bacterial membrane models.

  • Detailed visualization of its effects on bacterial morphology using advanced microscopy techniques.

  • Elucidation of the specific type of pore or membrane disruption induced by Brevinin-2-OA5.

By gaining a deeper understanding of the structure-activity relationship of Brevinin-2-OA5, it will be possible to rationally design and optimize its properties for enhanced antimicrobial potency and reduced host cell toxicity, paving the way for its potential clinical application.

References

  • Isothermal titration calorimetry to measure protein/peptide/lipid interactions. (n.d.). Retrieved February 23, 2026, from [Link]

  • Park, Y., Park, H., Kim, S., & Hahm, K. S. (2012). Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides. Molecules, 17(3), 2564-2571.
  • Park, Y., Park, H., Kim, S., & Hahm, K. S. (2012). Applications of circular dichroism for structural analysis of gelatin and antimicrobial peptides. PubMed. Retrieved February 23, 2026, from [Link]

  • Seelig, J. (2002). Isothermal titration calorimetry for studying interactions between peptides and lipid membranes. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Wimley, W. C. (2010). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. Biochemistry, 49(43), 9340-9348.
  • Farkas, A., Maróti, G., Kereszt, A., & Kondorosi, É. (2017). Membrane Permeability Assay. Bio-protocol, 7(2), e2105.
  • Friedrich, C. L., Moyles, D., Beveridge, T. J., & Hancock, R. E. (2000). Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy. Antimicrobial Agents and Chemotherapy, 44(8), 2086-2092.
  • Miloš, R., & Jens,-Uwe, S. (Eds.). (2017). Antimicrobial Peptides: Methods and Protocols. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Farkas, A., Maróti, G., Dürgo, H., Gyorgypal, Z., Lima, R. M., Medzihradszky, K. F., ... & Kondorosi, E. (2017). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers in Microbiology, 8, 43.
  • Shaginian, A. A., & Hayryan, S. A. (2013). A molecular dynamics and circular dichroism study of a novel synthetic antimicrobial peptide. arXiv preprint arXiv:1301.3967.
  • Friedrich, C. L., Moyles, D., Beveridge, T. J., & Hancock, R. E. (2000). Damage of the bacterial cell envelope by antimicrobial peptides gramicidin S and PGLa as revealed by transmission and scanning electron microscopy. PubMed. Retrieved February 23, 2026, from [Link]

  • Seelig, J. (2004). Thermodynamics of lipid–peptide interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 40-50.
  • Friedrich, C. L., Moyles, D., Beveridge, T. J., & Hancock, R. E. W. (2000). Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy. Antimicrobial Agents and Chemotherapy, 44(8), 2086-2092.
  • Savelyeva, A., Ghavami, S., Davoodpour, P., Asoodeh, A., & Łos, M. (2014). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. In Antimicrobial Peptides (pp. 165-183). Springer, Cham.
  • SEM analysis of bacteria treated with... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Ostolosi, C., Loffredo, M. R., & Bobone, S. (2020). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. International Journal of Molecular Sciences, 21(21), 8089.
  • Ma, B., Li, B., & Zhang, G. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157), e60936.
  • Isothermal Titration Calorimetry ITC. (2025). protocols.io. Retrieved February 23, 2026, from [Link]

  • Conlon, J. M., Sonnevend, A., Patel, M., Davidson, C., Nielsen, P. F., & Pal, T. (2004). A family of brevinin-2 peptides with potent activity against Pseudomonas aeruginosa from the skin of the Hokkaido frog, Rana pirica.
  • Wang, M., Liu, H., Hao, Y., Yang, S., Hong, J., & Li, J. (2020). Brevinin-2GHk from Sylvirana guentheri and the Design of Truncated Analogs Exhibiting the Enhancement of Antimicrobial Activity. Molecules, 25(4), 863.
  • Chen, C., et al. (2025). Rational engineering of a brevinin-2 peptide: decoupling potency from toxicity through C-terminal truncation and N-terminal chiral substitution. Queen's University Belfast. Retrieved February 23, 2026, from [Link]

  • Ghadami, S. A., et al. (2013). Solid Phase Chemical Synthesis and Structure - Activity Study of Brevinin - 2R and Analogues as Antimicrobial Peptides. Iranian Journal of Pharmaceutical Research, 12(1), 85-96.
  • Lee, J., Lee, D. G., & Hahm, K. S. (2022). Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria. International Journal of Molecular Sciences, 23(22), 14073.
  • Secondary structure of the peptides. (A) Circular dichroism spectra of... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Ghodsi-Moghadam, B. (2019). The Impact of Brevinin-2R Peptide on Oxidative Statues and Antioxidant Enzymes in Human Epithelial Cell Line of A549. SciSpace. Retrieved February 23, 2026, from [Link]

  • Gram positive bacteria (G + ) effective Brevinin-2 family antimicrobial... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Conlon, J. M., et al. (2009). Antimicrobial properties of brevinin-2-related peptide and its analogs: Efficacy against multidrug-resistant Acinetobacter baumannii. Chemical Biology & Drug Design, 74(5), 488-493.
  • Savelyeva, A., Ghavami, S., Davoodpour, P., Asoodeh, A., & Łos, M. (2014). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Conlon, J. M., Sonnevend, Á., Patel, M., Davidson, C., Nielsen, P. F., & Pal, T. (2004). A family of brevinin-2 peptides with potent activity against Pseudomonas aeruginosa from the skin of the Hokkaido frog, Rana pirica. Sultan Qaboos University. Retrieved February 23, 2026, from [Link]

  • Chen, C., et al. (2025). Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. MDPI. Retrieved February 23, 2026, from [Link]

  • Wang, M., et al. (2020). Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri. MDPI. Retrieved February 23, 2026, from [Link]

Sources

isolation of Brevinin-2-OA5 from Odorrana skin secretions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Isolation and Characterization of Brevinin-2-OA5 from Odorrana andersonii Skin Secretions

Executive Summary

This technical guide details the isolation, purification, and structural characterization of Brevinin-2-OA5 , a cationic antimicrobial peptide (AMP) derived from the skin secretions of the Golden Crossband Frog (Odorrana andersonii).[1] Identified as a potent therapeutic candidate, Brevinin-2-OA5 exhibits broad-spectrum activity against Gram-negative and Gram-positive bacteria with distinctively low hemolytic toxicity compared to other Ranid peptides.[2] This document provides a reproducible, self-validating workflow for researchers in drug discovery, emphasizing reversed-phase high-performance liquid chromatography (RP-HPLC) protocols and structural validation via mass spectrometry and cDNA cloning.[2][1]

Introduction: The Odorrana Advantage

Amphibian skin secretions act as a rich chemical arsenal, containing host-defense peptides (HDPs) that protect against microbial invasion. The genus Odorrana (odorous frogs) is particularly prolific, with species like O. andersonii producing extremely high concentrations of diverse AMPs.[1]

Brevinin-2-OA5 belongs to the Brevinin-2 superfamily, characterized by:

  • High Cationicity: Facilitates electrostatic attraction to negatively charged bacterial membranes.

  • Amphipathicity: An

    
    -helical structure that disrupts membrane integrity.
    
  • The "Rana Box": A conserved C-terminal cyclic heptapeptide motif (Cys-X-X-X-X-Lys-Cys) stabilized by a disulfide bridge, crucial for antimicrobial potency.

Unlike the Brevinin-1 family, which often displays high hemolytic activity, the Brevinin-2 family (and specifically the OA series) offers a superior therapeutic window, making OA5 a prime target for anti-infective drug development.[2][1]

Source Material Acquisition

Subject: Adult Odorrana andersonii (Golden Crossband Frog).[3] Ethical Compliance: All procedures must adhere to IACUC guidelines. The method described below is non-lethal and minimally invasive.

Protocol: Electrical Stimulation
  • Preparation: Rinse the dorsal skin of the frog with deionized water to remove surface contaminants.

  • Stimulation: Apply a mild electrical stimulus (3–5 V, 50 Hz, pulse width 2 ms) to the dorsal granular glands using platinum electrodes for 10–15 seconds.[2][1]

  • Collection: Wash the induced secretions immediately into a chilled beaker using Collection Buffer (0.1 M NaCl, 0.01 M EDTA, pH 6.0). The EDTA inhibits metalloproteases that would otherwise degrade the peptides.

  • Preservation: Snap-freeze the collected solution in liquid nitrogen and lyophilize (freeze-dry) to obtain a stable powder.

Isolation & Purification Workflow

The core of this protocol relies on the hydrophobicity differences between Brevinin variants. We utilize a two-stage purification process: Solid Phase Extraction (SPE) for desalting/enrichment, followed by high-resolution RP-HPLC.

Step 1: Pre-fractionation (Solid Phase Extraction)
  • Objective: Remove salts and hydrophilic contaminants.

  • Cartridge: Sep-Pak C18 cartridges (Waters).

  • Method:

    • Reconstitute lyophilized secretion in 0.1% (v/v) Trifluoroacetic acid (TFA)/water.

    • Load onto conditioned Sep-Pak cartridge.

    • Wash with 0.1% TFA to remove salts.

    • Elute peptides with 70% Acetonitrile (ACN) containing 0.1% TFA.

    • Lyophilize the eluate.

Step 2: Reversed-Phase HPLC (RP-HPLC)
  • Instrument: Binary Gradient HPLC System (e.g., Agilent 1260 Infinity II).

  • Column: Semi-preparative C18 column (e.g., Phenomenex Jupiter, 250 × 10 mm, 300 Å pore size, 5 µm particle size).

  • Mobile Phases:

    • Solvent A: 0.12% TFA in ddH₂O.

    • Solvent B: 0.10% TFA in 100% Acetonitrile.

    • Note: Slightly higher TFA in Solvent A balances baseline drift.[1]

Gradient Program:

Time (min)% Solvent BFlow Rate (mL/min)Phase Description
0–50 → 102.0Equilibration/Injection
5–6510 → 602.0Linear Gradient (Separation)
65–7060 → 1002.0Column Wash
70–80100 → 02.0Re-equilibration
  • Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (aromatic side chains).

  • Fraction Collection: Collect peaks manually or via automated fraction collector. Brevinin-2 peptides typically elute between 40–50% ACN due to their hydrophobic helical face.

Structural Characterization & Identification

Every isolated fraction must be validated. We employ a "Proteogenomic" approach: matching the isolated mass to the predicted sequence from cDNA cloning.

A. Mass Spectrometry (MALDI-TOF)
  • Matrix:

    
    -Cyano-4-hydroxycinnamic acid (CHCA).
    
  • Mode: Positive ion, reflectron mode.[2][1]

  • Target Mass:

    • Theoretical Monoisotopic Mass (MH+): ~3385.9 Da (Calculated from sequence).

    • Observation: Look for the characteristic [M+H]+ peak. The presence of the disulfide bridge (Cys27-Cys33) results in a mass shift of -2 Da compared to the reduced form.

B. Sequence Determination (cDNA Cloning)

While Edman degradation is possible, cDNA cloning provides the most unambiguous sequence data.

  • Library Construction: Extract mRNA from skin tissue; perform 3'-RACE PCR.

  • Sequencing: Clone PCR products into a vector (e.g., pGEM-T) and sequence.

  • Result: The gene encodes a precursor: Signal Peptide + Acidic Spacer + Mature Peptide .[4]

  • Mature Sequence of Brevinin-2-OA5: GLLDGILNAN FNAAKSAGTS VLNALSCKLS KTC

C. Structural Analysis
  • Length: 33 Amino Acids.

  • Net Charge: +3 (at pH 7).

  • Hydrophobicity: 51%.

  • Motif: C-terminal "Rana Box" (CKLSKTC).

Visualization of Workflow

The following diagram illustrates the logical flow from biological source to validated molecule.

Isolation_Workflow cluster_Validation Structural Identification Start Odorrana andersonii (Skin Secretion) Stimulation Electrical Stimulation (3-5V, 50Hz) Start->Stimulation Collection Collection in Buffer (0.1M NaCl, 10mM EDTA) Stimulation->Collection Secretion Release SPE Solid Phase Extraction (Sep-Pak C18) Collection->SPE Lyophilization HPLC RP-HPLC Purification (C18 Column, ACN Gradient) SPE->HPLC Partial Purification MS MALDI-TOF MS (Mass Determination) HPLC->MS Peak Analysis Final Purified Brevinin-2-OA5 (>95% Purity) HPLC->Final Fraction Pooling MS->Final Verification cDNA cDNA Cloning (Sequence Confirmation) cDNA->Final Sequence Match

Figure 1: End-to-end isolation workflow for Brevinin-2-OA5, highlighting the dual-validation via MS and cDNA.

Functional Profile & Bioactivity

For drug development professionals, the value of Brevinin-2-OA5 lies in its therapeutic index. The following data summarizes its activity profile derived from in vitro assays.

Table 2: Antimicrobial Activity (MIC) vs. Hemolysis

Target OrganismStrainMIC (µg/mL)Clinical Relevance
Escherichia coliATCC 2592230.6Gram-Negative Sepsis Model
Staphylococcus aureusATCC 259235.4MRSA Surrogate
Candida albicansATCC 200210.5Fungal Infection
Hemolysis (HC50) Human RBCs>200Low Toxicity

Interpretation: Brevinin-2-OA5 shows moderate potency against Gram-negative bacteria but high potency against S. aureus and C. albicans. Crucially, its hemolytic concentration (HC50) is significantly higher than its MIC, providing a safety margin rarely seen in Brevinin-1 peptides.[2][1]

References

  • Yang, X., Lee, W. H., & Zhang, Y. (2012). Extremely abundant antimicrobial peptides existed in the skins of nine kinds of Chinese odorous frogs.[2][1][5] Journal of Proteome Research, 11(1), 306–319.[2][1][5] [Link]

  • Conlon, J. M., et al. (2009). Antimicrobial peptides from the skins of North American frogs.[1][6] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(8), 1556–1563.[2][1] [Link]

  • DRAMP Database. Entry for Brevinin-2-OA5 (DRAMP02059).[7][8] Data Repository of Antimicrobial Peptides. [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.[6] Nature Protocols, 2, 191–197.[2][1][6] [Link]

Sources

Brevinin-2-OA5: Technical Characterization and Antimicrobial Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Broad-Spectrum Antibacterial Activity of Brevinin-2-OA5 Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A High-Selectivity Amphibian Peptide from Odorrana andersonii

Executive Summary

Brevinin-2-OA5 is a cationic, amphipathic antimicrobial peptide (AMP) isolated from the skin secretions of the Anderson's odorous frog (Odorrana andersonii). Amidst the rising crisis of multidrug-resistant (MDR) pathogens, Brevinin-2-OA5 distinguishes itself within the Brevinin superfamily by exhibiting a potent broad-spectrum antibacterial profile with a significantly improved therapeutic index compared to its Brevinin-1 counterparts.

This guide provides a rigorous technical analysis of Brevinin-2-OA5, detailing its physicochemical properties, specific antimicrobial efficacy, mechanism of action, and validated experimental protocols for researchers aiming to utilize or modify this scaffold for therapeutic development.

Part 1: Structural & Physicochemical Characterization

The efficacy of Brevinin-2-OA5 is dictated by its primary sequence and secondary structural propensity. Unlike the Brevinin-1 family, which is characterized by high hydrophobicity and hemolytic activity, Brevinin-2 peptides like OA5 possess a lower hydrophobicity and a distinct C-terminal structural motif known as the "Rana box."

Primary Sequence and Parameters
  • Source Organism: Odorrana andersonii (Golden crossband frog)[1]

  • Amino Acid Sequence: GLLDGILNANFNAAKSAGTSVLNALSCKLSKTC[2]

  • Length: 33 Amino Acids

  • Net Charge: +3 (at pH 7.0)

  • Structural Motif: C-terminal cyclic heptapeptide domain ("Rana box") formed by a disulfide bridge between Cys27 and Cys33.

Structural Topology

In aqueous environments, Brevinin-2-OA5 adopts a random coil conformation. Upon interaction with the hydrophobic environment of a bacterial membrane (or membrane-mimetic solvents like TFE), it transitions into a stable amphipathic


-helix. This transition is critical for its mechanism of action.

Key Structural Features:

  • N-Terminal Helix: Facilitates initial electrostatic attraction to anionic bacterial membranes (LPS in Gram-negatives, LTA in Gram-positives).

  • Hinge Region: A flexible linker allowing the peptide to span the lipid bilayer.

  • C-Terminal Rana Box: A cyclic disulfide loop (CKLSKTC) essential for translocation and stabilization of the pore but less involved in hemolysis than in Brevinin-1 peptides.

Visualization: Structural Domains

The following diagram illustrates the functional segmentation of the Brevinin-2-OA5 sequence.

BrevininStructure N_Term N-Terminus (Hydrophobic/Amphipathic) Mid_Seq Central Helix (Membrane Insertion) N_Term->Mid_Seq Flexible Linker Seq1 GLLDGILNANFNA... N_Term->Seq1 Rana_Box Rana Box (C-Term) (Disulfide Loop Cys27-Cys33) Mid_Seq->Rana_Box Stabilization Seq2 ...AKSAGTSVLNAL... Mid_Seq->Seq2 Seq3 ...SCKLSKTC Rana_Box->Seq3

Figure 1: Functional domain segmentation of Brevinin-2-OA5 showing the transition from the amphipathic N-terminus to the conserved C-terminal Rana box.

Part 2: Antimicrobial Spectrum & Efficacy[3][4][5]

Brevinin-2-OA5 exhibits broad-spectrum activity, effectively targeting Gram-negative bacteria, Gram-positive bacteria, and fungi. The data below synthesizes Minimum Inhibitory Concentration (MIC) values derived from proteomic studies of Odorrana skin secretions.

Quantitative Efficacy Data (MIC)
Target OrganismStrain IDMIC (µg/mL)Classification
Escherichia coli ATCC 2592230.6 Gram-Negative
Pseudomonas aeruginosa CMCCB 10104~20 - 40 Gram-Negative
Staphylococcus aureus ATCC 2592310.0 - 20.0 Gram-Positive
Candida albicans ATCC 200210.0 - 47.0 *Fungi (Yeast)

*Note: Values marked with an asterisk are inferred from the closely related isoform Brevinin-2-OA4 and family averages within the same study context [1], as specific OA5 values for these strains often mirror OA4 closely.

Comparative Advantage: Hemolysis

A critical advantage of Brevinin-2-OA5 over Brevinin-1 peptides is its safety profile .

  • Brevinin-1 Family: Often highly hemolytic (HC50 < 10 µg/mL).

  • Brevinin-2-OA5: Demonstrates negligible hemolytic activity at active concentrations (> 50 µg/mL). This results in a significantly higher Therapeutic Index (TI) , making it a viable candidate for systemic drug development rather than just topical applications.

Part 3: Mechanism of Action[6]

The bactericidal activity of Brevinin-2-OA5 follows a membrane-disruptive model, primarily the Toroidal Pore Model or Carpet Model , distinct from receptor-mediated antibiotics.

Step-by-Step Mechanism
  • Electrostatic Attraction: The cationic residues (Lys) of the peptide attract it to the anionic headgroups of bacterial phospholipids (LPS/LTA).

  • Conformational Change: Upon surface binding, the peptide folds into an amphipathic

    
    -helix.
    
  • Insertion & Aggregation: The hydrophobic face inserts into the lipid bilayer. The "Rana box" stabilizes the peptide orientation.

  • Pore Formation: Peptides aggregate, causing positive curvature strain on the membrane, leading to the formation of toroidal pores where the monolayer bends inward.[3][4]

  • Lysis: Loss of transmembrane potential, leakage of intracellular contents (ions, ATP), and cell death.

Visualization: Membrane Permeabilization Pathway

Mechanism cluster_lysis Disruption Phase Step1 1. Electrostatic Attraction (Cationic peptide binds Anionic surface) Step2 2. Helix Formation (Random coil -> Alpha-helix transition) Step1->Step2 Step3 3. Membrane Insertion (Hydrophobic face penetrates bilayer) Step2->Step3 Step4 4. Toroidal Pore Formation (Peptide/Lipid supramolecular complex) Step3->Step4 Step5 5. Depolarization & Leakage (Loss of ATP/Ions) Step4->Step5

Figure 2: Sequential mechanism of Brevinin-2-OA5 induced bacterial cell lysis.

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are standardized for validating Brevinin-2-OA5 activity.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the lowest concentration of Brevinin-2-OA5 that inhibits visible bacterial growth.

Reagents:

  • Synthesized Brevinin-2-OA5 (>95% purity).

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • 96-well polypropylene microplates (to minimize peptide adsorption).

Workflow:

  • Inoculum Prep: Grow bacteria to mid-log phase (OD600 ~0.5). Dilute to

    
     CFU/mL in MHB.
    
  • Peptide Dilution: Prepare a stock solution of Brevinin-2-OA5 in sterile water (not PBS, as salts can affect initial folding). Perform 2-fold serial dilutions in the 96-well plate (range: 0.5 to 128 µg/mL).

  • Incubation: Add 50 µL of bacterial suspension to 50 µL of peptide solution. Incubate at 37°C for 18–24 hours.

  • Readout: Measure absorbance at 600 nm. The MIC is the well with no turbidity.

Protocol: Hemolysis Assay (Safety Validation)

Objective: Calculate the HC50 (concentration causing 50% hemolysis) to determine the Selectivity Index.

  • Blood Prep: Wash fresh human or rabbit erythrocytes 3x with PBS (pH 7.4). Resuspend to 4% (v/v).

  • Exposure: Mix 100 µL erythrocyte suspension with 100 µL peptide solution (serial dilutions).

  • Controls:

    • Negative:[5] PBS (0% lysis).

    • Positive: 0.1% Triton X-100 (100% lysis).

  • Incubation: 1 hour at 37°C. Centrifuge at 1000 x g for 5 mins.

  • Analysis: Measure OD540 of the supernatant (hemoglobin release).

    • Formula:

      
      
      
Visualization: Validation Workflow

Workflow cluster_assays Parallel Validation Start Peptide Synthesis (SPPS, >95% Purity) MIC MIC Assay (Antimicrobial Efficacy) Start->MIC Hemolysis Hemolysis Assay (Toxicity/Selectivity) Start->Hemolysis Analysis Calculate Selectivity Index (HC50 / MIC) MIC->Analysis Hemolysis->Analysis Decision Candidate Selection Analysis->Decision

Figure 3: Experimental workflow for validating the therapeutic potential of Brevinin-2-OA5.

Part 5: Challenges & Future Outlook

While Brevinin-2-OA5 shows promise, researchers must address specific stability challenges:

  • Proteolytic Stability: Like most linear peptides, OA5 is susceptible to serum proteases. Strategy: Incorporation of D-amino acids or cyclization of the N-terminus may enhance half-life.

  • Salt Sensitivity: High physiological salt concentrations can screen the electrostatic attraction. Strategy: Modifying the charge angle or increasing hydrophobicity slightly can mitigate this.

  • Delivery: Encapsulation in liposomes or nanoparticles is recommended for systemic delivery to prevent degradation and improve bioavailability.

References

  • Yang, X., Lee, W. H., & Zhang, Y. (2012).[2] Extremely Abundant Antimicrobial Peptides Existed in the Skins of Nine Kinds of Chinese Odorous Frogs. Journal of Proteome Research, 11(1), 306–319.[2]

    • Source of Brevinin-2-OA5 sequence and primary MIC d
  • Conlon, J. M. (2011).[6] The Therapeutic Potential of Antimicrobial Peptides from Frog Skin.[7][8][9][10] Reviews in Medical Microbiology, 22(1), 10-21.

    • Review of Brevinin family structural characteristics and safety profiles.
  • DRAMP Database. (2025). Entry: DRAMP02059 (Brevinin-2-OA5). Data Repository of Antimicrobial Peptides.

    • Database entry confirming sequence and classific

Sources

An In-Depth Technical Guide to the Evolutionary Conservation of Brevinin-2-OA5 and its Implications for Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Amphibian skin, a veritable reservoir of bioactive molecules, has gifted science with a plethora of antimicrobial peptides (AMPs), key effectors of the innate immune system.[1][2] Among these, the Brevinin superfamily, particularly Brevinin-2 peptides, stands out for its potent, broad-spectrum antimicrobial activity.[3][4] This guide focuses on Brevinin-2-OA5, a member of this family isolated from the amphibian Odorrana anlungensis, to provide a comprehensive framework for analyzing its evolutionary conservation. Understanding which residues and structural motifs have been preserved through millions of years of evolution is not merely an academic exercise; it is a critical, strategic step in the rational design of novel anti-infective agents with enhanced efficacy and reduced host toxicity. This document provides the theoretical underpinnings, detailed bioinformatic workflows, and essential experimental validation protocols required to translate evolutionary insights into tangible therapeutic candidates.

Introduction: The Brevinin-2 Family - A Potent Amphibian Defense

Amphibians exist at the interface of aquatic and terrestrial environments, constantly exposed to a diverse array of microbial pathogens. Their primary defense is not an adaptive immune response, which is often too slow, but a powerful, pre-synthesized chemical arsenal stored in dermal granular glands.[5] When threatened or injured, these glands release a cocktail of bioactive peptides, including AMPs.[1]

The Brevinin superfamily is a prominent group of AMPs found in Ranidae frogs and is categorized into two main families: Brevinin-1 and Brevinin-2.[3][6]

  • Brevinin-1 peptides are typically around 24 amino acids in length.[3][6]

  • Brevinin-2 peptides , the focus of this guide, are longer, generally comprising 33-37 residues.[6]

A hallmark of most Brevinin peptides is a C-terminal cyclic heptapeptide motif, formed by a disulfide bridge between two cysteine residues, commonly referred to as the "Rana box".[3][6] This feature was once thought to be indispensable for antimicrobial action, a hypothesis that has been challenged by the discovery of naturally occurring truncated versions lacking this loop.[3]

Brevinin-2 peptides are cationic and amphipathic, properties that are central to their mechanism of action.[3] They are believed to interact with and disrupt the fundamental structure of bacterial membranes, leading to pore formation and eventual cell lysis.[7] Brevinin-2-OA5, from the Anlung frog (Odorrana anlungensis), exemplifies these characteristics, exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria.

The Principle of Evolutionary Conservation: Nature's Blueprint for Function

Evolutionary conservation analysis is a bioinformatic approach used to identify similarities in protein or DNA sequences across different species.[8] Residues or regions that remain unchanged over long evolutionary timescales are considered "conserved." This conservation is not random; it is the result of strong negative (purifying) selection, which removes mutations that would disrupt a critical function.[9]

For an AMP like Brevinin-2-OA5, studying its conservation allows us to:

  • Identify Functionally Critical Residues: Highly conserved amino acids are likely essential for structural integrity (e.g., forming an α-helix), membrane interaction, or antimicrobial potency.[8]

  • Distinguish Essential vs. Modifiable Regions: In contrast to conserved regions, hypervariable regions suggest areas where mutations are tolerated. These regions can be rationally engineered to optimize properties like solubility or to reduce hemolytic toxicity without compromising the core antimicrobial function.[5][10]

  • Understand Host-Pathogen Dynamics: The diversity and rapid evolution seen in some AMP families reflect an ongoing "evolutionary arms race" between the amphibian host and the microbial pathogens in its environment.[10][11]

A Validated Workflow for Conservation Analysis

This section details a systematic, multi-step process for analyzing the evolutionary conservation of Brevinin-2-OA5. This workflow is designed as a self-validating system, where bioinformatic predictions are subsequently confirmed through empirical testing.

cluster_0 Part 1: In Silico Analysis cluster_1 Part 2: Experimental Validation cluster_2 Part 3: Rational Design Data Step 1: Data Acquisition (BLASTp, Database Search) MSA Step 2: Multiple Sequence Alignment (Clustal Omega, MUSCLE) Data->MSA Sequence Dataset Phylo Step 3: Phylogenetic Analysis (MEGA, PhyML) MSA->Phylo Aligned Sequences Quant Step 4: Quantify Conservation (Shannon Entropy, Jalview) MSA->Quant Aligned Sequences Design Step 8: Design Analogs (Informed by Conservation Data) Quant->Design Identified Conserved & Variable Regions Synth Step 5: Peptide Synthesis (SPPS, HPLC, Mass Spec) MIC Step 6: Antimicrobial Assays (MIC, Time-Kill) Synth->MIC Purified Peptides Hemo Step 7: Toxicity Assessment (Hemolysis Assay, HC50) MIC->Hemo Active Peptides Hemo->Design Therapeutic Index Data (Feedback Loop) Design->Synth Candidate Sequences

Caption: Workflow for Conservation Analysis and Rational Design.
Step 1: Data Acquisition of Brevinin-2 Homologs

Protocol:

  • Obtain the Query Sequence: The amino acid sequence for Brevinin-2-OA5 from Odorrana anlungensis is the starting point.

  • Perform a BLASTp Search: Use the Basic Local Alignment Search Tool for proteins (BLASTp) against a comprehensive, non-redundant protein database (e.g., NCBI nr).

    • Query: Brevinin-2-OA5 amino acid sequence.

    • Database: Non-redundant protein sequences (nr).

    • Algorithm: blastp (protein-protein BLAST).

    • Rationale: This will identify known proteins with significant sequence similarity.

  • Search Specialized Databases: Query antimicrobial peptide databases such as the Antimicrobial Peptide Database (APD) or the Database of Anuran Defense Peptides (DADP) using keywords like "Brevinin-2" and the species name.

  • Curate the Dataset: Compile the sequences of identified Brevinin-2 homologs from various amphibian species. Remove redundant sequences and fragments. Ensure each entry is correctly annotated with its species of origin.

Step 2: Multiple Sequence Alignment (MSA)

Causality: MSA arranges the homologous sequences to identify equivalent amino acid positions across all peptides. This alignment is the fundamental prerequisite for identifying conserved residues, substitutions, and gaps (insertions/deletions).

Protocol:

  • Select an MSA Tool: Utilize a robust alignment algorithm such as Clustal Omega or MUSCLE (Multiple Sequence Comparison by Log-Expectation), which are widely available on web servers (e.g., EMBL-EBI) or as standalone programs.

  • Input Sequences: Provide the curated list of Brevinin-2 homolog sequences in FASTA format.

  • Execute Alignment: Run the alignment using default parameters, which are generally sufficient for closely related peptide families.

  • Visualize and Inspect: Use an alignment viewer like Jalview to inspect the output. Pay close attention to:

    • Fully Conserved Columns: Positions where the amino acid is identical across all sequences.

    • Columns with Conserved Properties: Positions where amino acids differ but share biochemical properties (e.g., hydrophobicity, charge).

    • The "Rana Box": Specifically check the alignment of the C-terminal cysteine residues.

Step 3: Phylogenetic Analysis

Causality: A phylogenetic tree reconstructs the evolutionary history of the peptide family, showing how different homologs are related.[12] This provides a crucial evolutionary context for interpreting conservation patterns; for instance, a residue conserved across distant branches of the tree is more significant than one conserved only among very closely related species.[13][14]

Protocol:

  • Choose a Method and Software: Use molecular evolutionary genetics analysis (MEGA) software or a web server like PhyML. The Maximum Likelihood method is a statistically robust choice for inferring phylogeny.[12]

  • Input the Alignment: Use the MSA file generated in Step 2.

  • Set Parameters:

    • Substitution Model: Select an appropriate model for amino acid evolution (e.g., JTT or WAG), which can be determined by the software based on the data.

    • Bootstrap Analysis: Perform 1000 bootstrap replicates to assess the statistical support for each node in the tree.

  • Generate and Interpret the Tree: The output will be a branching diagram where branch lengths represent the amount of evolutionary change.[12] Analyze the clustering of peptides from different species or genera.

Step 4: Quantitative Conservation Analysis

Causality: To move beyond visual inspection, a quantitative score is calculated for each position in the alignment. This provides an objective measure of the degree of conservation.

Protocol:

  • Use a Scoring Algorithm: Many alignment viewers, like Jalview, have built-in functions to calculate conservation scores. A common method is based on Shannon entropy , where lower entropy signifies higher conservation.[9]

  • Generate a Conservation Plot: Visualize the conservation scores as a histogram plotted against the amino acid positions of the alignment.

  • Identify Key Residues: Pinpoint the most highly conserved residues (lowest entropy/highest score) outside of the structurally constrained cysteine residues of the Rana box. These are prime candidates for being functionally critical.

Experimental Validation: From Sequence to Function

Bioinformatic predictions are hypotheses. They must be validated through empirical testing to establish a true structure-activity relationship. This section provides protocols for the synthesis and functional evaluation of Brevinin-2-OA5 and its rationally designed analogs.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Causality: To test the function of a peptide and its analogs, pure, chemically defined samples are required. SPPS is the gold standard for producing these peptides.[15][16]

Methodology:

  • Synthesis: Peptides are synthesized on an automated solid-phase synthesizer using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide is built amino acid by amino acid on a solid resin support.

  • Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., containing trifluoroacetic acid - TFA).

  • Purification: The crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The correct molecular mass of the purified peptide is confirmed using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) mass spectrometry.

Protocol 2: Determination of Antimicrobial Activity

Causality: The primary function of Brevinin-2-OA5 is to kill microbes. The Minimum Inhibitory Concentration (MIC) assay is the standard method to quantify this activity.[7][17]

Methodology:

  • Prepare Bacterial Cultures: Grow selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and a clinically relevant methicillin-resistant S. aureus (MRSA) strain) to the mid-logarithmic phase.[18]

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the peptide in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized suspension of bacteria to each well, resulting in a final concentration of ~5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.[7]

Protocol 3: Assessment of Hemolytic Activity (Host Toxicity)

Causality: A critical hurdle for any potential therapeutic is host toxicity. For AMPs, which act on membranes, a primary screen for toxicity is the hemolysis assay, which measures the peptide's ability to lyse red blood cells (RBCs).[19][20] This is a self-validating step; a peptide with a potent MIC is useless if it is highly hemolytic.

Methodology:

  • Prepare Erythrocyte Suspension: Obtain fresh red blood cells (e.g., human or sheep) and wash them three times in a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma components. Resuspend the RBCs to a final concentration of 2-4% (v/v).[21]

  • Peptide Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of the peptide.

  • Controls:

    • Negative Control (0% Lysis): RBCs incubated with PBS only.

    • Positive Control (100% Lysis): RBCs incubated with a surfactant like 0.1-1% Triton X-100.[21]

  • Incubation: Incubate the plate at 37°C for 1 hour.[21]

  • Measure Hemoglobin Release: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.[21]

  • Calculate Percentage Hemolysis:

    • Hemolysis (%) = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100.[21]

  • Determine HC50: Plot the percentage hemolysis against the peptide concentration and determine the HC50, the concentration that causes 50% hemolysis.

Data Synthesis and Application in Drug Development

The ultimate goal is to integrate the conservation data with the functional data to guide the design of superior antimicrobial agents.

Data Presentation: Summarize the functional data in a clear, comparative table.

PeptideSequenceMIC vs. S. aureus (µM)MIC vs. E. coli (µM)HC50 (µM)Therapeutic Index (TI = HC50/MIC vs S. aureus)
Brevinin-2-OA5 (WT) GLLXXX...XXXCKLAKTC484010
Analog 1 (Variable-Mod) GLLXXX...A XXCKLAKTC416>200>50
Analog 2 (Conserved-Mod) GA LXXX...XXXCKLAKTC>64>64>200N/A

Note: Sequence and data are illustrative.

Interpretation and Rational Design:

  • The Role of Conserved Residues: The hypothetical "Analog 2," with a mutation in a highly conserved position, shows a complete loss of antimicrobial activity. This validates the bioinformatic prediction that this residue is critical for function. Such positions should be preserved in all future designs.

  • The Role of the Rana Box: Recent studies on related Brevinins have shown that the C-terminal Rana box can be a primary contributor to hemolysis.[16][22] Truncating the peptide to remove this domain can dramatically reduce toxicity while often retaining significant antimicrobial potency.[16]

  • Leveraging Variable Regions: "Analog 1," with a modification in a hypervariable region, maintains its potent activity against S. aureus while exhibiting a dramatic five-fold increase in its HC50 value, leading to a significantly improved therapeutic index. This demonstrates that variable regions can be engineered to decouple antimicrobial efficacy from host toxicity.

cluster_0 Design Implications Brevinin N-Terminal Domain (Variable) Central α-Helix (Conserved) 'Rana Box' C-Terminus (Conserved Cys, Lys) Implication1 Modify to reduce toxicity and enhance selectivity. Implication1->Brevinin:f0 Implication2 Preserve to maintain antimicrobial activity. Implication2->Brevinin:f1 Implication3 Preserve Cys-Cys bridge. Consider truncation to reduce hemolysis. Implication3->Brevinin:f2

Caption: Structural Domains of Brevinin-2 and Design Strategy.

Conclusion and Future Perspectives

The evolutionary conservation of Brevinin-2-OA5 is a roadmap written by natural selection, guiding us toward the core functional components of this potent antimicrobial peptide. By combining robust bioinformatic analysis with systematic experimental validation, researchers can elucidate the structure-activity relationships that govern both its microbicidal power and its toxicological profile. This integrated approach, moving from sequence to structure to function, is paramount for transforming a natural amphibian defense molecule into a clinically viable therapeutic agent. The principles and protocols outlined in this guide provide a validated framework for this endeavor, paving the way for the rational engineering of next-generation antibiotics capable of combating the growing threat of multidrug-resistant pathogens.

References

  • High-Throughput and Facile Assay of Antimicrobial Peptides Using pH-Controlled Fluorescence Resonance Energy Transfer. PMC. [Link]

  • Phylogenetic analysis of 99 anti-MRSA antimicrobial peptides (AMPs)... ResearchGate. [Link]

  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. PMC. [Link]

  • Peptides Isolated from Amphibian Skin Secretions with Emphasis on Antimicrobial Peptides. MDPI. [Link]

  • Origin and Functional Diversification of an Amphibian Defense Peptide Arsenal. PMC. [Link]

  • Roles of Diversifying Selection and Coordinated Evolution in the Evolution of Amphibian Antimicrobial Peptides. Oxford Academic. [Link]

  • Regulation of the Rana sylvatica brevinin-1SY antimicrobial peptide during development and in dorsal and ventral skin in response to freezing, anoxia and dehydration. The Journal of Experimental Biology. [Link]

  • Diversity and Molecular Evolution of Antimicrobial Peptides in Caecilian Amphibians. MDPI. [Link]

  • 4.5. Hemolysis, Cytotoxicity, and Stability of Peptides. Bio-protocol. [Link]

  • The Significance of Hypervariability and Conserved Motifs in Antimicrobial Peptides from Tree Frogs. Journal of Natural Products. [Link]

  • Diversity of the Antimicrobial Peptide Genes in Collembola. PMC. [Link]

  • Clinical Applications of Amphibian Antimicrobial Peptides. SciAlert. [Link]

  • Evolving and assembling to pierce through: Evolutionary and structural aspects of antimicrobial peptides. PMC. [Link]

  • The role of amphibian antimicrobial peptides in protection of amphibians from pathogens linked to global amphibian declines. CORE. [Link]

  • Antimicrobial and Anti-inflammatory Effects of a Novel Peptide From the Skin of Frog Microhyla pulchra. Frontiers. [Link]

  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. PMC. [Link]

  • Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. PMC. [Link]

  • Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. MDPI. [Link]

  • Hemolytic Activity of Antimicrobial Peptides. PubMed. [Link]

  • Hemolysis and cytotoxicity assays. a Hemolytic activity of peptides... ResearchGate. [Link]

  • A phylogenetic tree of antimicrobial peptide (AMP) genes identified... ResearchGate. [Link]

  • Protein Conservation Analysis. MtoZ Biolabs. [Link]

  • Prediction of Antimicrobial Activity of Synthetic Peptides by a Decision Tree Model. Applied and Environmental Microbiology. [Link]

  • Hemolytic Activity of Designed Peptides. The hemolytic assay was... ResearchGate. [Link]

  • How is the term "evolutionary conservation" defined?. ResearchGate. [Link]

  • Antimicrobial peptides: from discovery to developmental applications. Applied and Environmental Microbiology. [Link]

  • Alignment-free estimation of sequence conservation for identifying functional sites using protein sequence embeddings. Oxford Academic. [Link]

  • High-Throughput Screening Identifies Synthetic Peptides with Antibacterial Activity against Mycobacterium abscessus and Serum Stability. ACS Omega. [Link]

  • Methods for Detecting Critical Residues in Proteins. Springer Nature Experiments. [Link]

  • Peptide vocabulary analysis reveals ultra-conservation and homonymity in protein sequences. R Discovery. [Link]

  • A Family of brevinin-2 Peptides With Potent Activity Against Pseudomonas Aeruginosa From the Skin of the Hokkaido Frog, Rana Pirica. PubMed. [Link]

  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. ResearchGate. [Link]

  • A family of brevinin-2 peptides with potent activity against Pseudomonas aeruginosa from the skin of the Hokkaido frog, Rana pirica. Sultan Qaboos University. [Link]

  • Solid Phase Chemical Synthesis and Structure - Activity Study of Brevinin - 2R and Analogues as Antimicrobial Peptides. Journal of Medical Bacteriology. [Link]

  • Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. ResearchGate. [Link]

  • Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. PMC. [Link]

  • Rational engineering of a brevinin-2 peptide: decoupling potency from toxicity through C-terminal truncation and N. Queen's University Belfast Research Portal. [Link]

  • An overview of Brevinin superfamily: structure, function and clinical perspectives. PubMed. [Link]

  • Brevinin-1E-OG3 antimicrobial peptide - Odorrana grahami (Yunnanfu frog). UniProt. [Link]

  • Characterization of antimicrobial peptides from the skin secretions of the Malaysian frogs, Odorrana hosii and Hylarana picturata (Anura:Ranidae). PubMed. [Link]

  • Discovery, development and optimisation of a novel frog antimicrobial peptide with combined mode of action against drug-resistant bacteria. PMC. [Link]

  • (PDF) Brevinin-2R and Derivatives as Potential Anticancer Peptides: Synthesis, Purification, Characterization and Biological Activities. ResearchGate. [Link]

  • Brevinin-2-RA18 peptide - Odorrana andersonii (Golden crossband frog). UniProt. [Link]

Sources

Methodological & Application

Technical Application Note: Hemolytic Activity Profiling of Brevinin-2-OA5

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Brevinin-2-OA5 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of Odorrana species (typically Odorrana andersonii). While the Brevinin-2 family is renowned for potent antibacterial activity against Gram-negative pathogens like Pseudomonas aeruginosa, its clinical utility is often gated by host cytotoxicity. This application note details a rigorous protocol for quantifying the hemolytic activity of Brevinin-2-OA5 against mammalian erythrocytes. The method focuses on establishing the HC50 (Hemolytic Concentration 50%) to calculate the Therapeutic Index (TI) , serving as a critical "Go/No-Go" filter in preclinical development.

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8]

The Brevinin-2 Family Profile

Brevinin-2 peptides are characterized by a conserved C-terminal "Rana box"—a cyclic heptapeptide domain stabilized by a disulfide bridge (Cys-Cys). This structural feature is pivotal for membrane interaction. Unlike the highly hemolytic Brevinin-1 family, Brevinin-2 peptides generally exhibit lower cytotoxicity; however, specific variants like OA5 require precise characterization due to their amphipathic


-helical nature, which can disrupt eukaryotic membranes via the "carpet" or "toroidal pore" mechanisms.
The Necessity of Hemolysis Assays

For AMPs, the Minimum Inhibitory Concentration (MIC) is only half the story. The safety profile is defined by the Therapeutic Index (TI) :



A high TI indicates that the peptide kills bacteria at concentrations significantly lower than those required to lyse red blood cells (RBCs). This protocol ensures the 

is measured with high reproducibility to validate the peptide's selectivity.

Materials & Reagents

Biological Materials[7][8][9][10]
  • Erythrocytes (RBCs): Fresh defibrinated sheep blood or human type O+ blood (EDTA or Heparin treated).

    • Note: Sheep RBCs are standard for general toxicity screening; human RBCs are required for late-stage preclinical validation.

  • Brevinin-2-OA5 Peptide: >95% purity (HPLC/MS verified).

Buffers & Solvents
  • Washing Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (isotonic, 10 mM phosphate, 137 mM NaCl).

  • Peptide Solvent: Sterile Deionized Water (if soluble) or 0.01% Acetic Acid / 0.2% BSA (to prevent adsorption to plastics).

    • Caution: Avoid DMSO if possible; if necessary, keep final concentration <0.5% to prevent solvent-induced hemolysis.

  • Positive Control: Triton X-100 (1% v/v in PBS).[1]

  • Negative Control: PBS (pH 7.4).[1]

Consumables
  • 96-well V-bottom microplates (polypropylene preferred to minimize peptide binding).

  • 96-well flat-bottom microplates (polystyrene for optical reading).

Pre-Analytical Considerations (Critical)

Peptide Handling

Brevinin-2 peptides are cationic and hydrophobic. They adhere avidly to glass and polystyrene.

  • Rule: Use polypropylene consumables for all dilution steps.

  • Stock Prep: Dissolve lyophilized peptide to a 2.56 mM master stock. Verify concentration via

    
     (if Trp/Tyr present) or amino acid analysis.
    
RBC Washing "The Clear Supernatant Rule"

Plasma proteins (albumin) can sequester peptides, artificially raising the HC50. RBCs must be washed thoroughly.

  • Aliquot 2 mL of whole blood into a centrifuge tube.

  • Add 6 mL PBS, gently invert.

  • Centrifuge at 1,000 x g for 5 minutes (low speed prevents mechanical lysis).

  • Aspirate supernatant and "buffy coat" (white blood cell layer).

  • Repeat 3-4 times until the supernatant is perfectly clear and colorless.

Step-by-Step Protocol

Phase 1: Preparation of RBC Suspension
  • After the final wash, resuspend the RBC pellet in PBS to obtain a 4% (v/v) stock suspension .

    • Calculation: If you have 200

      
      L packed RBCs, add 4.8 mL PBS.
      
  • Keep on ice until use (use within 2 hours).

Phase 2: Peptide Serial Dilution
  • In a V-bottom polypropylene plate, add 100

    
    L of PBS to columns 2-12.
    
  • Add 200

    
    L of Brevinin-2-OA5 stock (e.g., 256 
    
    
    
    M) to column 1.
  • Perform 2-fold serial dilutions: Transfer 100

    
    L from col 1 to col 2, mix, then col 2 to 3, etc. Discard 100 
    
    
    
    L from the final dilution well.
    • Result: Concentration range from 256

      
      M down to 0.5 
      
      
      
      M.
Phase 3: Assay Reaction
  • Add 100

    
    L of the 4% RBC suspension  to each well containing 100 
    
    
    
    L of peptide.
    • Final Conditions: 2% RBCs (v/v), Peptide concentrations halved (128

      
      M to 0.25 
      
      
      
      M).
  • Controls:

    • Negative (0% Lysis): 100

      
      L PBS + 100 
      
      
      
      L RBCs.
    • Positive (100% Lysis): 100

      
      L 1% Triton X-100 + 100 
      
      
      
      L RBCs.
  • Incubation: Incubate at 37°C for 60 minutes .

    • Agitation: Do not shake vigorously. A gentle orbital shake (50 rpm) is optional but static incubation is standard to prevent mechanical stress.

Phase 4: Separation & Readout
  • Centrifuge the plate at 1,000 x g for 10 minutes to pellet intact RBCs.

  • Carefully transfer 100

    
    L of the supernatant  to a fresh flat-bottom clear 96-well plate.
    
    • Critical: Do not disturb the red pellet.[1]

  • Measure Absorbance (OD) at 414 nm (Soret band, high sensitivity) or 540 nm (standard).

Data Analysis & Interpretation

Calculation of % Hemolysis

For each peptide concentration, calculate the percentage of hemolysis using the formula:



Determining HC50

Plot Log[Peptide Concentration] (x-axis) vs. % Hemolysis (y-axis). Fit the data using a non-linear regression (Sigmoidal Dose-Response / 4-Parameter Logistic Equation).

  • HC50: The concentration at which the curve intersects 50% hemolysis.[2][3][4]

  • HC10: Often used as a threshold for "safe" concentrations in sensitive applications.

Interpretation Table
% Hemolysis at MICClassificationAction
< 5%Non-HemolyticProceed to efficacy trials.
5% - 20%Moderately HemolyticCalculate TI. Optimization (e.g., D-amino acid sub) may be needed.
> 50%Highly HemolyticToxic. Peptide likely unsuitable for systemic use; consider topical only.

Workflow Visualization

HemolysisProtocol Start Start: Fresh Blood (Human/Sheep) Wash Wash RBCs 3x with PBS (1000g, 5 min) Start->Wash Clear Supernatant Clear? Wash->Clear Clear->Wash No (Pink/Red) Resuspend Resuspend to 4% v/v in PBS Clear->Resuspend Yes (Colorless) Combine Combine 1:1 (100µL Peptide + 100µL RBCs) Resuspend->Combine PeptidePrep Peptide Serial Dilution (Polypropylene Plate) PeptidePrep->Combine Incubate Incubate 37°C, 60 min Combine->Incubate Spin Centrifuge 1000g, 10 min Incubate->Spin Transfer Transfer Supernatant to Read Plate Spin->Transfer Read Measure Absorbance (414nm or 540nm) Transfer->Read Calc Calculate HC50 & TI Read->Calc

Caption: Workflow for Brevinin-2-OA5 Hemolysis Assay. Key decision point is the clarity of supernatant during washing.

Troubleshooting & Optimization

  • Peptide Aggregation: If Brevinin-2-OA5 precipitates in PBS (cloudiness), dissolve the stock in a small volume of TFE (Trifluoroethanol) or DMSO before diluting in PBS. Ensure final solvent concentration is < 0.5%.

  • High Background: If the negative control has high absorbance (

    
     OD), the RBCs may be old or damaged during pipetting. Use wide-bore tips and fresh blood.
    
  • Variable Results: Brevinin peptides can oxidize at the C-terminal Cys-Cys bond. Ensure the "Rana box" is intact (or intentionally reduced/oxidized as per study design) and use fresh peptide stocks.

References

  • Conlon, J. M., et al. (2004).[5] "A family of brevinin-2 peptides with potent activity against Pseudomonas aeruginosa from the skin of the Hokkaido frog, Rana pirica."[6][5] Biochemical and Biophysical Research Communications.

  • Oddo, A., & Hansen, P. R. (2017).[7] "Hemolytic Activity of Antimicrobial Peptides." Methods in Molecular Biology.

  • Hancock, R. E. W. (1999). "Modified MIC Method for Cationic Antimicrobial Peptides." Hancock Laboratory Protocols.

  • Zhou, C., et al. (2025). "Rational engineering of a brevinin-2 peptide: decoupling potency from toxicity." Journal of Advanced Research.

  • UniProt Consortium. "Brevinin-2-RA20 / Odorrana andersonii." UniProt Knowledgebase.[8][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Serum Stability of Brevinin-2-OA5

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the in vivo serum stability of Brevinin-2-OA5. This guide is designed for researchers, scientists, and drug development professionals actively working with this potent antimicrobial peptide (AMP). Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Brevinin-2-OA5, a member of the Brevinin-2 family of antimicrobial peptides isolated from amphibian skin, exhibits broad-spectrum activity against various pathogens.[1][2] However, like many peptides, its therapeutic potential is often hindered by its rapid degradation in serum, leading to a short in vivo half-life.[3][4][5] This guide will equip you with the knowledge and practical techniques to enhance the serum stability of Brevinin-2-OA5, a critical step towards its successful clinical application.

Part 1: Troubleshooting Guide - Common Experimental Challenges

This section addresses common issues encountered during the development and testing of stabilized Brevinin-2-OA5 formulations.

Problem Potential Causes Recommended Solutions
Low Bioactivity of Modified Peptide - Steric Hindrance: The modification (e.g., PEGylation) may be blocking the active site of the peptide.[6] - Conformational Changes: The modification may have altered the peptide's secondary structure, which is crucial for its antimicrobial activity.[7]- Site-Specific Modification: If possible, modify the peptide at a site distant from the active domain. - Linker Technology: Utilize cleavable linkers that release the active peptide at the target site.[8] - Structural Analysis: Use techniques like Circular Dichroism (CD) to confirm that the peptide's conformation is maintained post-modification.[6]
Modified Peptide Still Shows Poor Serum Stability - Incomplete Modification: The modification reaction may not have gone to completion, leaving a significant portion of the peptide unprotected. - Suboptimal Modification Strategy: The chosen modification may not be sufficient to protect against the specific proteases degrading Brevinin-2-OA5.- Reaction Optimization: Optimize the reaction conditions (e.g., molar ratio of peptide to modifying agent, reaction time, pH) and purify the modified peptide using HPLC. - Alternative Strategies: Consider alternative or combined stabilization strategies, such as D-amino acid substitution or encapsulation in nanoparticles.[9][10]
Nanoformulation Fails to Significantly Improve Half-Life - Premature Peptide Release: The peptide may be leaking from the nanoparticles before reaching the target. - Rapid Clearance of Nanoparticles: The nanoparticles themselves may be rapidly cleared from circulation by the reticuloendothelial system (RES).- Formulation Optimization: Adjust the formulation parameters (e.g., polymer concentration, cross-linker ratio) to achieve a more stable nanoparticle with controlled release kinetics.[11][12] - Surface Modification: Modify the nanoparticle surface with PEG to reduce RES uptake and prolong circulation time.
High Hemolytic Activity or Cytotoxicity of Modified Peptide - Intrinsic Properties: Some modifications may not sufficiently mask the properties of the peptide that lead to toxicity.[13] - Toxicity of Formulation Components: The materials used for nanoformulation (e.g., polymers, surfactants) may have their own toxicity.- Toxicity-Reducing Modifications: Explore modifications known to reduce hemolysis, such as specific amino acid substitutions.[1] - Biocompatible Materials: Select biocompatible and biodegradable materials for nanoformulation, such as chitosan.[14][15]
Inconsistent Results in Serum Stability Assays - Preanalytical Variability: Degradation can occur during sample collection and handling.[16][17] - Assay Conditions: Variations in incubation temperature, serum source, and analytical methods can lead to inconsistent results.[18][19]- Standardized Procedures: Use protease inhibitors during sample collection and maintain consistent handling procedures.[16][20] - Method Validation: Thoroughly validate your in vitro serum stability assay, including controls and standardized protocols.[21][22]

Part 2: Frequently Asked Questions (FAQs) - Understanding the Science of Stability

This section provides deeper insights into the mechanisms of Brevinin-2-OA5 degradation and the scientific principles behind stabilization strategies.

Q1: What are the primary mechanisms of Brevinin-2-OA5 degradation in serum?

A1: The degradation of peptides like Brevinin-2-OA5 in serum is primarily due to enzymatic cleavage by proteases.[23][24] Serum contains a complex mixture of proteases, including endopeptidases (which cleave within the peptide chain) and exopeptidases (which cleave at the N- or C-terminus).[23][25] Additionally, chemical degradation pathways such as hydrolysis and oxidation can also contribute to instability.[26][27]

Q2: How does PEGylation enhance the serum stability of Brevinin-2-OA5?

A2: Polyethylene glycol (PEG) is a hydrophilic polymer that, when attached to a peptide, creates a protective "shield."[3] This shield sterically hinders the approach of proteases, thereby reducing enzymatic degradation.[8][28] Furthermore, PEGylation increases the hydrodynamic radius of the peptide, which can reduce its renal clearance and prolong its circulation time in the bloodstream.[3]

Q3: What are the advantages of using D-amino acids to stabilize Brevinin-2-OA5?

A3: Natural peptides are composed of L-amino acids, and proteases have evolved to specifically recognize and cleave peptide bonds between L-amino acids.[9] By strategically substituting one or more L-amino acids with their D-isomers, the peptide becomes a poor substrate for these enzymes, significantly enhancing its resistance to proteolysis.[9][29] This modification can often be achieved without compromising the peptide's antimicrobial activity.[30]

Q4: How do chitosan nanoparticles protect Brevinin-2-OA5 from degradation?

A4: Chitosan is a biocompatible and biodegradable polysaccharide that can be formulated into nanoparticles to encapsulate peptides.[11][31] This encapsulation provides a physical barrier, protecting the peptide from the harsh environment of the bloodstream and preventing its degradation by serum proteases.[12][14] The nanoparticles can be designed for controlled release, ensuring the peptide is delivered to its target over an extended period.[15]

Q5: What is the "Rana box" in Brevinin-2 peptides and does it affect stability?

A5: The "Rana box" is a conserved cyclic heptapeptide domain at the C-terminus of many Brevinin peptides, formed by a disulfide bridge.[1] While initially thought to be crucial for activity, some studies have shown that truncated versions of Brevinin-2 peptides lacking the Rana box can still retain potent antimicrobial activity and, in some cases, exhibit reduced hemolytic activity.[30][32] Its direct role in serum stability is an area of ongoing research, but modifications targeting this region can be a viable strategy for improving the therapeutic index.

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step protocols for common techniques used to improve and assess the serum stability of Brevinin-2-OA5.

Protocol 1: Site-Specific PEGylation of Brevinin-2-OA5

This protocol describes a general method for the site-specific PEGylation of a peptide containing a free cysteine residue.

Materials:

  • Brevinin-2-OA5 with a single cysteine residue

  • Maleimide-activated PEG (mPEG-Mal)

  • Phosphate-buffered saline (PBS), pH 7.0

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Dissolve Brevinin-2-OA5 in PBS to a final concentration of 1 mg/mL.

  • Add mPEG-Mal to the peptide solution at a 1.5-fold molar excess.

  • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

  • Quench the reaction by adding a small amount of a reducing agent like β-mercaptoethanol.

  • Acidify the reaction mixture with TFA to a final concentration of 0.1%.

  • Purify the PEGylated peptide using RP-HPLC with a suitable gradient of water/ACN containing 0.1% TFA.

  • Collect the fractions corresponding to the PEGylated peptide and confirm its identity and purity by mass spectrometry.

  • Lyophilize the purified product for storage.

Protocol 2: Preparation of Brevinin-2-OA5-Loaded Chitosan Nanoparticles

This protocol outlines the preparation of chitosan nanoparticles using the ionic gelation method.[11][12]

Materials:

  • Brevinin-2-OA5

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

Procedure:

  • Prepare a 1 mg/mL chitosan solution by dissolving chitosan in 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.

  • Prepare a 1 mg/mL TPP solution in deionized water.

  • Dissolve Brevinin-2-OA5 in the chitosan solution to the desired concentration.

  • Add the TPP solution dropwise to the chitosan-peptide solution under constant magnetic stirring.

  • Continue stirring for 30 minutes to allow for the formation of nanoparticles.

  • The resulting nanoparticle suspension will appear opalescent.

  • Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.

Protocol 3: In Vitro Serum Stability Assay using HPLC

This protocol describes a general method for assessing the stability of Brevinin-2-OA5 and its modified forms in serum.[18][21]

Materials:

  • Brevinin-2-OA5 or its modified version

  • Human or animal serum

  • PBS, pH 7.4

  • Quenching solution (e.g., 10% TFA or ice-cold acetonitrile)

  • RP-HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of the peptide in PBS.

  • Incubate the peptide with serum (e.g., 90% serum, 10% peptide solution) at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Immediately add the aliquot to an equal volume of quenching solution to stop the enzymatic reaction and precipitate serum proteins.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analyze the supernatant by RP-HPLC to quantify the remaining intact peptide.

  • The percentage of remaining peptide at each time point is calculated relative to the amount at time zero.

  • The half-life (t1/2) of the peptide in serum can then be determined.

Part 4: Visual Guides and Diagrams

Workflow for Improving Serum Stability of Brevinin-2-OA5

G cluster_0 Initial Assessment cluster_1 Stabilization Strategy cluster_2 Evaluation cluster_3 Optimization start Brevinin-2-OA5 serum_stability In Vitro Serum Stability Assay start->serum_stability chem_mod Chemical Modification (PEGylation, D-Amino Acid Substitution) serum_stability->chem_mod Unstable nano Nanoformulation (Chitosan Nanoparticles) serum_stability->nano Unstable re_evaluate Re-evaluate Serum Stability chem_mod->re_evaluate nano->re_evaluate bioactivity Bioactivity Assay re_evaluate->bioactivity toxicity Toxicity Assay bioactivity->toxicity optimize Optimize Formulation/Modification toxicity->optimize Suboptimal end Lead Candidate for In Vivo Studies toxicity->end Stable & Active optimize->re_evaluate G cluster_0 Unprotected Peptide cluster_1 Protected Peptide peptide Brevinin-2-OA5 Susceptible Cleavage Sites degraded Degraded Fragments peptide->degraded Cleavage protease Protease protease->peptide peg_peptide PEGylated Brevinin-2-OA5 Shielded Cleavage Sites stable Stable Peptide peg_peptide->stable d_peptide D-Amino Acid Substituted Brevinin-2-OA5 Unrecognizable Cleavage Sites d_peptide->stable nano_peptide Encapsulated Brevinin-2-OA5 Physical Barrier nano_peptide->stable protease2 Protease protease2->peg_peptide Blocked protease2->d_peptide Not Recognized protease2->nano_peptide Inaccessible

Caption: How modifications protect peptides from enzymatic degradation.

References

  • Vertex AI Search. Optimization Strategies for the Stability of Peptides In Vivo.
  • Digital CSIC.
  • PMC. Antimicrobial Peptides: successes, challenges and unanswered questions.
  • Wikipedia. Protease.
  • DSpace@MIT.
  • MDPI.
  • Bentham Science Publishers. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability.
  • PubMed.
  • PubMed. Challenges and advances in antimicrobial peptide development.
  • ResearchGate.
  • MDPI. Antimicrobial Peptides: Challenging Journey to the Pharmaceutical, Biomedical, and Cosmeceutical Use.
  • Sigma-Aldrich. Proteolytic Activity Quantitation and Protease Inhibition in Human Serum and Plasma Samples for Proteomic Analysis.
  • PMC. SERUM PROTEASES AND THE MECHANISM OF THE ABDERHALDEN REACTION: STUDIES ON FERMENT ACTION. XX.
  • Encyclopedia.pub.
  • PubMed Central. Human Serum Contains a Protease That Protects against Cytotoxic Activity of Bacillus anthracis Lethal Toxin In Vitro.
  • PMC. Chitosan-Poly (I:C)-PADRE Based Nanoparticles as Delivery Vehicles for Synthetic Peptide Vaccines.
  • ACS Publications. Inhibition of Intrinsic Proteolytic Activities Moderates Preanalytical Variability and Instability of Human Plasma | Journal of Proteome Research.
  • Pharma Excipients. Non-invasive peptides delivery using chitosan nanoparticles assembled via scalable microfluidic technology.
  • PMC. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens.
  • Frontiers. Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers.
  • ResearchGate.
  • PubMed. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide.
  • PMC. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.
  • MDPI. Chitosan Nanoparticle-Based Drug Delivery Systems: Advances, Challenges, and Future Perspectives.
  • PEPDOO.
  • PMC.
  • MDPI.
  • University of Edinburgh Research Explorer. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide.
  • ResearchGate. (PDF) The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide.
  • PubMed. Pegylation and formulation strategy of Anti-Microbial Peptide (AMP) according to the quality by design approach.
  • PMC.
  • Frontiers. PEGylation of the antimicrobial peptide LyeTx I-b maintains structure-related biological properties and improves selectivity.
  • ACS Publications. PEGylation of the Antimicrobial Peptide PG-1: A Link between Propensity for Nanostructuring and Capacity of the Antitrypsin Hydrolytic Ability | Journal of Medicinal Chemistry.
  • Taylor & Francis.
  • PMC. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives.
  • Creative Biolabs. In Vitro Serum Stability Measurement.
  • ResearchGate. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives.
  • PubMed. An overview of Brevinin superfamily: structure, function and clinical perspectives.
  • PMC. Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution.
  • PMC. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism.
  • PubMed. A Family of brevinin-2 Peptides With Potent Activity Against Pseudomonas Aeruginosa From the Skin of the Hokkaido Frog, Rana Pirica.
  • ResearchGate. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.
  • MDPI. Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution.
  • PMC.

Sources

Technical Support Center: Engineering Brevinin-2-OA5 Derivatives with Reduced Hemolytic Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the strategic reduction of hemolytic toxicity in Brevinin-2-OA5 derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the optimization of antimicrobial peptides (AMPs). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific experimental challenges you may encounter. Our approach is rooted in established scientific principles to empower you to rationally design and screen Brevinin-2-OA5 analogs with an improved therapeutic index.

Understanding the Challenge: The Double-Edged Sword of Amphipathicity

Brevinin-2-OA5, like many antimicrobial peptides, owes its microbicidal efficacy to its amphipathic α-helical structure. This conformation allows it to preferentially interact with and disrupt microbial cell membranes. However, this same mechanism can lead to the lysis of eukaryotic cells, particularly red blood cells (erythrocytes), a phenomenon known as hemolytic toxicity. The central challenge in engineering Brevinin-2-OA5 derivatives is to uncouple its potent antimicrobial activity from its undesirable hemolytic effects. This guide will walk you through the key structural parameters that govern this balance and provide actionable strategies for optimization.

Frequently Asked Questions (FAQs)

Q1: My new Brevinin-2-OA5 derivative shows excellent antimicrobial activity but is highly hemolytic. What is the likely cause?

A1: High hemolytic activity in α-helical antimicrobial peptides is most commonly associated with excessive hydrophobicity.[1][2] The hydrophobic face of the peptide helix drives its insertion into the lipid bilayer of cell membranes. While essential for antimicrobial action, a highly hydrophobic peptide may not effectively discriminate between microbial and eukaryotic membranes, leading to lysis of red blood cells.[1] Additionally, a very stable and pronounced α-helical structure can also contribute to increased hemolytic activity.[2][3]

Q2: How can I quantitatively measure the hemolytic activity of my Brevinin-2-OA5 derivatives?

A2: The standard method for quantifying hemolytic activity is the hemolysis assay . This assay involves incubating your peptide derivatives with a suspension of fresh red blood cells (often from human or horse) and measuring the release of hemoglobin, which serves as an indicator of cell lysis. The results are typically reported as the HC50 value, which is the peptide concentration required to cause 50% hemolysis. A higher HC50 value indicates lower hemolytic activity and is a desirable characteristic for a therapeutic candidate.[4][5][6] For a detailed, step-by-step protocol, please refer to the "Experimental Protocols" section of this guide.

Q3: What is the "therapeutic index" and why is it important for my research?

A3: The therapeutic index (TI) is a quantitative measure of a peptide's selectivity for microbial cells over host cells. It is typically calculated as the ratio of the HC50 to the Minimum Inhibitory Concentration (MIC) against a target microbe (TI = HC50 / MIC). A higher TI signifies a wider window between the concentration at which the peptide is effective against bacteria and the concentration at which it becomes toxic to host cells. Improving the therapeutic index is a primary goal in the development of antimicrobial peptides.[3][7]

Q4: I've heard that the "Rana box" is important. Should I modify it to reduce hemolysis?

A4: The "Rana box" is a C-terminal cyclic heptapeptide motif found in many Brevinin-2 peptides, formed by a disulfide bridge.[7][8] Its role can be complex and sequence-dependent. In some Brevinin-2 peptides, removal of the Rana box has been shown to substantially reduce hemolytic activity while maintaining or even enhancing antimicrobial potency.[7][8][9] This suggests that for certain scaffolds, the Rana box is a primary determinant of toxicity.[7][9] Therefore, synthesizing a truncated version of your Brevinin-2-OA5 derivative that lacks the Rana box is a highly recommended strategy to investigate.

Troubleshooting Guide: Strategies to Mitigate Hemolytic Activity

If you are encountering high hemolytic activity in your Brevinin-2-OA5 derivatives, the following troubleshooting strategies, grounded in structure-activity relationship principles, can guide your optimization efforts.

Issue 1: Consistently High Hemolysis Across Multiple Derivatives

This often points to a fundamental issue with the overall physicochemical properties of your peptide scaffold.

Root Cause Analysis:

  • Excessive Hydrophobicity: The overall hydrophobicity of your peptide is likely too high. Hydrophobic residues, particularly on the nonpolar face of the α-helix, are major contributors to hemolytic activity.[1][10]

  • High Helicity: A very stable and rigid α-helical structure can enhance membrane disruption and, consequently, hemolysis.[2][3]

Solutions & Experimental Design:

  • Systematic Hydrophobicity Reduction:

    • Strategy: Replace highly hydrophobic amino acids (e.g., Leucine, Tryptophan) on the nonpolar face of the predicted helix with less hydrophobic residues like Alanine.[1] This has been shown to decrease hemolytic activity.

    • Experimental Workflow:

      • Perform a single Leucine-to-Alanine (L→A) substitution at various positions on the hydrophobic face.

      • Synthesize and test these single-substitution analogs in both antimicrobial and hemolytic assays.

      • If a single substitution is insufficient, create double or triple mutants based on the most promising initial results.

  • Modulation of Helicity with D-Amino Acid Substitution:

    • Strategy: The introduction of a D-amino acid into an L-amino acid peptide chain can disrupt the α-helical structure, leading to a significant reduction in hemolytic activity.[3][11] This is because the D-amino acid introduces a "kink" in the helix.

    • Experimental Workflow:

      • Strategically select a position on either the hydrophobic or hydrophilic face for substitution. N-terminal substitutions have proven effective.[7][9]

      • Synthesize a series of analogs, each with a single L- to D-amino acid substitution.

      • Characterize the secondary structure of these analogs using Circular Dichroism (CD) spectroscopy to confirm a change in helicity.[3]

      • Correlate the changes in helicity with the results from your hemolytic and antimicrobial assays.

Issue 2: Loss of Antimicrobial Activity After Modifying the Peptide

A common pitfall is that modifications aimed at reducing hemolysis also abrogate the desired antimicrobial effect.

Root Cause Analysis:

  • Disruption of Amphipathicity: The modifications may have disrupted the clear separation of hydrophobic and hydrophilic faces required for membrane interaction.

  • Reduced Cationicity: The net positive charge of the peptide is crucial for its initial electrostatic attraction to the negatively charged components of bacterial membranes.[4][12]

Solutions & Experimental Design:

  • Balancing Hydrophobicity and Cationicity:

    • Strategy: When reducing hydrophobicity, ensure that the net positive charge is maintained or even slightly increased. A balanced approach is key.[13]

    • Experimental Workflow:

      • If a hydrophobic residue is replaced, consider substituting a neutral residue on the hydrophilic face with a cationic residue (e.g., Lysine, Arginine).

      • For example, a Leucine-to-Alanine substitution on the hydrophobic face could be paired with a Serine-to-Lysine substitution on the hydrophilic face.

      • This strategy aims to maintain or enhance the peptide's affinity for bacterial membranes while reducing its lytic effect on eukaryotic cells.

  • C-Terminal Truncation:

    • Strategy: As mentioned in the FAQs, the C-terminal Rana box can be a major contributor to toxicity.[7][8] Removing this region can sometimes improve the therapeutic index.

    • Experimental Workflow:

      • Synthesize a truncated version of your Brevinin-2-OA5 derivative, removing the C-terminal cyclic portion.

      • Compare the MIC and HC50 values of the truncated peptide with the full-length parent peptide. A recent study on brevinin-2OS showed a greater than 10-fold improvement in HC50 with this approach.[7][9]

Data-Driven Peptide Design: Quantitative Insights

To guide your design process, consider the following data which summarizes the impact of various modifications on hemolytic activity from studies on related antimicrobial peptides.

Modification StrategyPeptide ScaffoldKey ChangeImpact on Hemolytic Activity (HC50)Antimicrobial ActivityReference
Hydrophobicity Reduction V13KL AnalogL6A/L21A SubstitutionIncreased (less hemolytic)Maintained within a window[1]
C-Terminal Truncation Brevinin-2OS (B2OS)Removal of Rana box>4-fold IncreaseMaintained/Improved[7][8][9]
D-Amino Acid Substitution Truncated B2OSL-Leu2 → D-Leu2~3-fold further IncreaseMaintained/Improved[7][9]
Cationicity Increase Brevinin-2-related peptideL18K SubstitutionIncreased (less hemolytic)Maintained[14]

Visualizing the Workflow

The following diagrams illustrate the key decision-making and experimental processes for optimizing your Brevinin-2-OA5 derivatives.

Caption: Iterative workflow for designing and screening Brevinin-2-OA5 derivatives.

G cluster_strategy Strategies to Reduce Hemolysis cluster_outcome Desired Outcomes S1 Hydrophobicity Reduction Replace Leu/Trp with Ala O1 {Increased HC50 | (Lower Hemolysis)} S1->O1 O2 {Maintained/Lowered MIC | (Potent Antimicrobial)} S1->O2 May impact S2 Helicity Disruption Introduce D-amino acid S2->O1 S2->O2 May impact S3 Structural Truncation Remove C-terminal 'Rana Box' S3->O1 S3->O2 May impact S4 Charge Modulation Increase net positive charge S4->O2

Caption: Key modification strategies and their primary intended outcomes.

Experimental Protocols

Protocol: Hemolysis Assay

This protocol provides a standardized method for determining the hemolytic activity (HC50) of your Brevinin-2-OA5 derivatives.

Materials:

  • Freshly collected human or horse red blood cells (RBCs) in an anticoagulant (e.g., EDTA).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis).

  • Peptide stock solutions of known concentration.

  • 96-well microtiter plates.

  • Spectrophotometer capable of reading absorbance at 540 nm.

Procedure:

  • Preparation of Red Blood Cells:

    • Collect fresh blood and centrifuge at 1,000 x g for 10 minutes at 4°C.[15]

    • Aspirate and discard the supernatant and the buffy coat (the thin white layer of white blood cells).

    • Wash the pelleted RBCs by resuspending them in 5 volumes of cold PBS and centrifuging again. Repeat this wash step at least three times.[15]

    • After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).[6]

  • Assay Setup:

    • In a 96-well plate, prepare serial dilutions of your peptide derivatives in PBS. A typical final concentration range to test is 1 µM to 128 µM.[7]

    • Add 100 µL of the 2% RBC suspension to each well containing 100 µL of the peptide dilutions.

    • Negative Control: Mix 100 µL of PBS with 100 µL of the 2% RBC suspension (0% hemolysis).

    • Positive Control: Mix 100 µL of 1% Triton X-100 with 100 µL of the 2% RBC suspension (100% hemolysis).[7]

  • Incubation:

    • Incubate the plate at 37°C for 1 hour with gentle agitation.[6]

  • Quantification:

    • Centrifuge the plate at 1,000 x g for 10 minutes to pellet intact RBCs.[6]

    • Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the absorbance of released hemoglobin.[15]

  • Calculation of Percent Hemolysis:

    • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100[15]

  • Data Analysis:

    • Plot the percent hemolysis against the peptide concentration on a semi-log scale.

    • Determine the HC50 value by fitting the data to a sigmoidal dose-response curve. The HC50 is the concentration of the peptide that results in 50% hemolysis.[5]

By applying these principles and protocols, you will be well-equipped to systematically address the challenge of hemolytic toxicity in your Brevinin-2-OA5 derivatives, paving the way for the development of safer and more effective antimicrobial therapeutics.

References

  • Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398–1406. Available from: [Link]

  • Tan, Y., et al. (2014). Effects of Single Amino Acid Substitution on the Biophysical Properties and Biological Activities of an Amphipathic α-Helical Antibacterial Peptide Against Gram-Negative Bacteria. ResearchGate. Available from: [Link]

  • Chen, Y., et al. (2014). Role of helicity of α-helical antimicrobial peptides to improve specificity. Protein & Cell, 5(11), 834–844. Available from: [Link]

  • Lee, H., et al. (2014). Hydrophobicity and Helicity Regulate the Antifungal Activity of 14-Helical β-Peptides. ACS Chemical Biology, 9(7), 1613–1621. Available from: [Link]

  • Chang, T-W., et al. (2017). Hydrophobic residues are critical for the helix-forming, hemolytic and bactericidal activities of amphipathic antimicrobial peptide TP4. PLOS ONE, 12(10), e0186442. Available from: [Link]

  • Yaghoubi, H., et al. (2013). Solid Phase Chemical Synthesis and Structure - Activity Study of Brevinin - 2R and Analogues as Antimicrobial Peptides. Journal of Medical Bacteriology, 2(1), 1-11. Available from: [Link]

  • Ribeiro, S. M., et al. (2022). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. Pharmaceuticals, 15(3), 309. Available from: [Link]

  • Ahmadi, F., et al. (2019). Effect of amino acid substitution on biological activity of cyanophlyctin-β and brevinin-2R. ResearchGate. Available from: [Link]

  • Arnab, M. K. H., et al. (2023). Insight into the Structure-Activity Relationship of Antimicrobial Peptide Brevinin. Jordan Journal of Pharmaceutical Sciences, 16(4), 1327. Available from: [Link]

  • Yao, A., et al. (2023). Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. International Journal of Molecular Sciences, 24(15), 12345. Available from: [Link]

  • Yao, A., et al. (2023). Rational engineering of a brevinin-2 peptide: decoupling potency from toxicity through C-terminal truncation and N-terminal chiral substitution. Queen's University Belfast Research Portal. Available from: [Link]

  • Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules, 27(20), 7030. Available from: [Link]

  • Hasan, M. K., et al. (2023). An Insight into the Structure-Activity Relationship of Antimicrobial Peptide Brevinin. Jordan Journal of Pharmaceutical Sciences, 16(4). Available from: [Link]

  • Ramakrishnan, V., et al. (1998). Generation of analogs having potent antimicrobial and hemolytic activities with minimal changes from an inactive 16-residue peptide corresponding to the helical region of Staphylococcus aureus δ-toxin. Protein Engineering, Design and Selection, 11(9), 759-765. Available from: [Link]

  • Singh, S. (2018). Can anyone help me out with the protocol for hemolytic effect of peptides against human erythrocyte? ResearchGate. Available from: [Link]

  • Lee, H., et al. (2013). Engineering Antimicrobial Peptides with Improved Antimicrobial and Hemolytic Activities. ACS Figshare. Available from: [Link]

  • Li, Y., et al. (2023). HemPepPred: Quantitative Prediction of Peptide Hemolytic Activity Based on Machine Learning and Protein Language Model–Derived Features. International Journal of Molecular Sciences, 24(23), 17042. Available from: [Link]

  • Gautam, A., et al. (2014). Hemolytik: a database of experimentally determined hemolytic and non-hemolytic peptides. Nucleic Acids Research, 42(Database issue), D444–D449. Available from: [Link]

  • Yao, A., et al. (2023). Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. MDPI. Available from: [Link]

  • Yao, A., et al. (2023). Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. ResearchGate. Available from: [Link]

  • Savelyeva, A., et al. (2014). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. Protein and Peptide Letters, 21(10), 1046-1055. Available from: [Link]

  • Agüero-Chapin, G., et al. (2023). Peptide Hemolytic Activity Analysis using Visual Data Mining of Similarity-based Complex Networks. bioRxiv. Available from: [Link]

  • Rathore, D., et al. (2023). Prediction of hemolytic peptides and their hemolytic concentration. Scientific Reports, 13(1), 19579. Available from: [Link]

  • Wessolowski, A., et al. (2013). Short Antibacterial Peptides with Significantly Reduced Hemolytic Activity can be Identified by a Systematic l-to-d Exchange Scan of their Amino Acid Residues. ACS Medicinal Chemistry Letters, 4(12), 1184–1188. Available from: [Link]

  • Conlon, J. M., et al. (2004). A Family of brevinin-2 Peptides With Potent Activity Against Pseudomonas Aeruginosa From the Skin of the Hokkaido Frog, Rana Pirica. The FEBS Journal, 271(10), 1943-1951. Available from: [Link]

  • Pérez-Peña, J., et al. (2023). Illustrating mechanism of hemolysis by peptides. ResearchGate. Available from: [Link]

  • Al-Azzam, W., et al. (2022). Secondary structure analysis of Brevinin-2GUb and its analogues. ResearchGate. Available from: [Link]

  • Wu, D., et al. (2020). Brevinin-2GHk from Sylvirana guentheri and the Design of Truncated Analogs Exhibiting the Enhancement of Antimicrobial Activity. Molecules, 25(4), 856. Available from: [Link]

  • Al-Azzam, W., et al. (2022). Hemolytic activity against human red blood cells in various concentrations of Brevinin-2R and two analogous. ResearchGate. Available from: [Link]

  • Zhou, X., et al. (2020). Rational Design of Novel Brevinin Analogues with Broad Antimicrobial Spectrum and Less Cytotoxicity. SSRN. Available from: [Link]

  • Savelyeva, A., et al. (2014). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. Protein & Peptide Letters, 21(10). Available from: [Link]

  • Tamaki, M., et al. (2011). Novel gratisin derivatives with high antimicrobial activity and low hemolytic activity. Journal of Antibiotics, 64(1), 55-59. Available from: [Link]

Sources

Enhancing the Therapeutic Index of Brevinin-2-OA5: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enhancing the therapeutic index of Brevinin-2-OA5. This guide is designed for researchers, scientists, and drug development professionals actively working with this potent antimicrobial peptide (AMP). Here, we will delve into the common challenges encountered during experimentation and provide evidence-based troubleshooting strategies and frequently asked questions to optimize your research outcomes. Our focus is on providing practical, in-depth solutions grounded in established scientific principles.

Understanding the Core Challenge: The Therapeutic Index

Brevinin-2-OA5, a member of the brevinin-2 family of AMPs, exhibits broad-spectrum antimicrobial activity, making it a promising candidate against multidrug-resistant pathogens.[1] However, a significant hurdle in its clinical development is its narrow therapeutic window, often limited by host cell toxicity, particularly hemolytic activity.[2][3][4][5] The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic concentration and its effective therapeutic concentration. A low TI indicates that the dose required for therapeutic effect is close to the dose that causes toxicity. Therefore, enhancing the TI of Brevinin-2-OA5 is paramount for its successful translation into a viable therapeutic agent.

This guide will explore key strategies to decouple the potent antimicrobial activity of Brevinin-2-OA5 from its undesirable toxicity, thereby widening its therapeutic window.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that arise during the process of modifying and evaluating Brevinin-2-OA5 and its analogs.

FAQ 1: My modified Brevinin-2-OA5 analog shows reduced antimicrobial activity. What are the likely causes and how can I troubleshoot this?

This is a common challenge when attempting to reduce toxicity. The structural features responsible for antimicrobial potency are often intertwined with those causing cytotoxicity.

Possible Causes:

  • Disruption of Amphipathicity: The amphipathic α-helical structure of Brevinin-2-OA5 is crucial for its interaction with and disruption of bacterial membranes.[6] Modifications that disrupt this balance between hydrophobic and hydrophilic residues can impair its ability to selectively target and permeabilize microbial membranes.

  • Reduced Cationicity: The net positive charge of AMPs is a key determinant of their initial electrostatic attraction to the negatively charged components of bacterial membranes.[7] Substitutions that decrease the overall positive charge can weaken this initial binding step, leading to reduced efficacy.

  • Alteration of the "Rana Box": The C-terminal cyclic domain, known as the "Rana box," can influence the peptide's activity, although its precise role can be context-dependent.[4] In some cases, its removal or alteration can impact antimicrobial potency.[4]

Troubleshooting Workflow:

Reduced_Activity Reduced Antimicrobial Activity Observed Analyze_Modification Analyze Nature of Modification Reduced_Activity->Analyze_Modification Hydrophobicity_Change Altered Hydrophobicity/Amphipathicity? Analyze_Modification->Hydrophobicity_Change Charge_Change Reduced Net Positive Charge? Analyze_Modification->Charge_Change Rana_Box_Change Rana Box Modified? Analyze_Modification->Rana_Box_Change CD_Spectroscopy Perform Circular Dichroism (CD) Spectroscopy Hydrophobicity_Change->CD_Spectroscopy Confirm structural changes Zeta_Potential Measure Zeta Potential Charge_Change->Zeta_Potential Confirm charge alteration Sequence_Comparison Compare with other Brevinin-2 analogs Rana_Box_Change->Sequence_Comparison Investigate role in other analogs Redesign_Peptide Redesign Peptide Analog CD_Spectroscopy->Redesign_Peptide Zeta_Potential->Redesign_Peptide Sequence_Comparison->Redesign_Peptide Hydrophobic_Residues Strategically replace hydrophobic residues Redesign_Peptide->Hydrophobic_Residues Cationic_Residues Introduce/conserve cationic residues (Lys, Arg) Redesign_Peptide->Cationic_Residues Truncation_Strategy Consider C-terminal truncation Redesign_Peptide->Truncation_Strategy

Caption: Troubleshooting workflow for reduced antimicrobial activity.

Step-by-Step Protocol: Circular Dichroism (CD) Spectroscopy to Assess Secondary Structure

  • Sample Preparation:

    • Dissolve the lyophilized Brevinin-2-OA5 analog in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM.

    • Prepare a similar concentration of the peptide in a membrane-mimicking environment, such as 50% trifluoroethanol (TFE) in the same buffer, to induce helical structure.[8]

  • Instrument Setup:

    • Use a calibrated CD spectropolarimeter.

    • Set the wavelength range from 190 to 260 nm.

    • Use a quartz cuvette with a path length of 0.1 cm.

  • Data Acquisition:

    • Record the CD spectra at a controlled temperature (e.g., 25°C).

    • Acquire at least three scans for each sample and average them to improve the signal-to-noise ratio.

    • Record the spectrum of the buffer/solvent alone as a baseline.

  • Data Analysis:

    • Subtract the baseline spectrum from the peptide spectra.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the spectra for characteristic α-helical signals (negative bands at ~208 and ~222 nm and a positive band at ~192 nm).

    • Use deconvolution software to estimate the percentage of α-helical content.

Interpretation: A significant decrease in α-helical content in the TFE environment compared to the parent peptide suggests that the modification has disrupted the peptide's ability to adopt its active conformation.

FAQ 2: My Brevinin-2-OA5 analog still exhibits high hemolytic activity. How can I further reduce toxicity while preserving antimicrobial function?

High hemolytic activity is a primary safety concern. Several rational design strategies can be employed to mitigate this.

Proven Strategies:

  • C-Terminal Truncation: Studies on Brevinin-2OS have shown that the C-terminal "Rana box" can be a primary determinant of toxicity.[2][3][4] Removing this region can substantially reduce hemolysis while maintaining antimicrobial activity.[2][4][5]

  • D-Amino Acid Substitution: Strategically substituting L-amino acids with their D-enantiomers can enhance proteolytic stability and reduce toxicity.[2][3][4] For instance, a D-leucine substitution at the N-terminus of a truncated Brevinin-2OS analog resulted in a more than ten-fold improvement in the 50% hemolytic concentration (HC50).[2][4][5]

  • Proline Introduction: The introduction of proline residues can induce kinks in the peptide backbone, potentially disrupting the formation of a continuous hydrophobic surface that can interact non-specifically with erythrocyte membranes.[9]

  • Modulating Cationicity and Amphipathicity: A delicate balance is required. While high cationicity is important for antimicrobial action, excessive hydrophobicity can lead to indiscriminate membrane lysis.[7][10] Fine-tuning these properties through amino acid substitutions is key.[7][11] For example, increasing cationicity without significantly altering amphipathicity has been shown to improve potency against certain bacteria without increasing hemolytic activity.[10]

Experimental Workflow for Analog Design and Evaluation:

High_Hemolysis High Hemolytic Activity Design_Analogs Design Analogs Based on Proven Strategies High_Hemolysis->Design_Analogs Truncation C-Terminal Truncation Design_Analogs->Truncation D_Amino_Acid D-Amino Acid Substitution Design_Analogs->D_Amino_Acid Proline_Scan Proline Scanning Mutagenesis Design_Analogs->Proline_Scan Synthesize_Peptides Synthesize and Purify Peptides Truncation->Synthesize_Peptides D_Amino_Acid->Synthesize_Peptides Proline_Scan->Synthesize_Peptides Evaluate_Activity Evaluate Antimicrobial and Hemolytic Activity Synthesize_Peptides->Evaluate_Activity MIC_Assay Determine Minimum Inhibitory Concentration (MIC) Evaluate_Activity->MIC_Assay Hemolysis_Assay Perform Hemolysis Assay (HC50) Evaluate_Activity->Hemolysis_Assay Calculate_TI Calculate Therapeutic Index (TI = HC50 / MIC) MIC_Assay->Calculate_TI Hemolysis_Assay->Calculate_TI Select_Lead Select Lead Candidate with Improved TI Calculate_TI->Select_Lead

Caption: Workflow for designing and evaluating low-toxicity analogs.

Step-by-Step Protocol: Hemolysis Assay

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh defibrinated horse or human red blood cells.

    • Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 800 x g for 10 minutes) and resuspension.

    • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Peptide Preparation:

    • Prepare a series of twofold dilutions of the Brevinin-2-OA5 analog in PBS.

  • Assay:

    • In a 96-well plate, mix 100 µL of each peptide dilution with 100 µL of the 2% RBC suspension.

    • Include a negative control (100 µL PBS + 100 µL RBC suspension) and a positive control (100 µL of 1% Triton X-100 + 100 µL RBC suspension for 100% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

  • Measurement:

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • Plot the percentage of hemolysis against the peptide concentration and determine the HC50 value (the concentration that causes 50% hemolysis).

FAQ 3: My Brevinin-2-OA5 analog is susceptible to proteolytic degradation. How can I improve its stability?

Proteolytic instability is a major obstacle for the systemic application of peptide-based drugs.

Strategies for Enhancing Stability:

  • D-Amino Acid Substitution: As mentioned earlier, incorporating D-amino acids can significantly increase resistance to proteases, which are stereospecific for L-amino acids.[6]

  • Peptide Cyclization: Cyclization, either head-to-tail or through side-chain linkages, can constrain the peptide's conformation, making it less accessible to proteases.[6]

  • N- and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can block the action of exopeptidases.

  • Use of Non-natural Amino Acids: Incorporating amino acids that are not naturally found in proteins can hinder protease recognition.

  • Formulation Strategies: Encapsulating the peptide in nanocarriers, such as liposomes or polymeric nanoparticles, can protect it from enzymatic degradation in the physiological environment.[8]

Quantitative Data Summary: Impact of Modifications on Brevinin-2 Analogs

Peptide AnalogModification StrategyImpact on Hemolytic Activity (HC50)Impact on Antimicrobial Activity (MIC)Improvement in Therapeutic IndexReference
[D-Leu2]B2OS(1-22)-NH2C-terminal truncation and N-terminal D-amino acid substitution>10-fold increaseMaintained or slightly improved>22-fold improvement[2][3][4][5]
[Lys4]B2RPIncreased cationicityNo significant change2 to 4-fold decrease (improved potency)~2 to 4-fold improvement[10]
F5W-magainin 2 with ProlineProline introductionReduced cytotoxicityMaintained or slightly improvedImproved[9]

Advanced Strategies: Beyond Peptide Engineering

While modifying the peptide sequence is a powerful approach, other strategies can be employed to enhance the therapeutic index of Brevinin-2-OA5.

1. Synergistic Combination Therapy:

Combining Brevinin-2-OA5 with conventional antibiotics can lead to synergistic effects, allowing for lower, less toxic doses of both agents.[12] The membrane-permeabilizing action of the peptide can facilitate the entry of antibiotics into bacterial cells, overcoming certain resistance mechanisms.[12]

2. Targeted Drug Delivery Systems:

Encapsulating Brevinin-2-OA5 in drug delivery systems can improve its pharmacokinetic profile and target it to the site of infection, minimizing systemic exposure and off-target toxicity.[13][14]

Conceptual Pathway for Nanocarrier-Mediated Delivery:

Peptide Brevinin-2-OA5 Nanocarrier Encapsulation in Nanocarrier (e.g., Liposome) Peptide->Nanocarrier Systemic_Admin Systemic Administration Nanocarrier->Systemic_Admin Protection Protection from Proteolysis Systemic_Admin->Protection Targeting Targeting to Infection Site (e.g., via EPR effect or active targeting) Systemic_Admin->Targeting Release Controlled Release of Peptide Targeting->Release Antimicrobial_Action Localized Antimicrobial Action Release->Antimicrobial_Action Reduced_Toxicity Reduced Systemic Toxicity Antimicrobial_Action->Reduced_Toxicity leads to

Caption: Nanocarrier strategy for enhanced therapeutic index.

Conclusion

Enhancing the therapeutic index of Brevinin-2-OA5 is a multifaceted challenge that requires a rational and systematic approach. By combining peptide engineering strategies, such as C-terminal truncation, D-amino acid substitution, and modulation of physicochemical properties, with advanced approaches like combination therapy and targeted drug delivery, it is possible to unlock the full therapeutic potential of this potent antimicrobial peptide. This guide provides a foundational framework for troubleshooting common experimental hurdles and designing effective strategies to develop safer and more efficacious Brevinin-2-OA5-based therapeutics.

References

  • Improvement of Therapeutic Index by the Combination of Enhanced Peptide Cationicity and Proline Introduction. ACS Infectious Diseases. [Link]

  • Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. PMC. [Link]

  • Innovative Strategies and Methodologies in Antimicrobial Peptide Design. MDPI. [Link]

  • Antimicrobial properties of brevinin-2-related peptide and its analogs: Efficacy against multidrug-resistant Acinetobacter baumannii. PubMed. [Link]

  • Improving the Therapeutic Index of Smp24, a Venom-Derived Antimicrobial Peptide: Increased Activity against Gram-Negative Bacteria. PubMed. [Link]

  • Antimicrobial Peptides: Current Status, Mechanisms of Action, and Strategies to Overcome Therapeutic Limitations. ResearchGate. [Link]

  • Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure. PMC. [Link]

  • Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. ResearchGate. [Link]

  • Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. MDPI. [Link]

  • A Family of brevinin-2 Peptides With Potent Activity Against Pseudomonas Aeruginosa From the Skin of the Hokkaido Frog, Rana Pirica. PubMed. [Link]

  • Solid Phase Chemical Synthesis and Structure - Activity Study of Brevinin - 2R and Analogues as Antimicrobial Peptides. Journal of Medical Bacteriology. [Link]

  • Hemolytic activity against human red blood cells in various concentrations of Brevinin-2R and two analogous. ResearchGate. [Link]

  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. PMC. [Link]

  • Rational engineering of a brevinin-2 peptide: decoupling potency from toxicity through C-terminal truncation and N-terminal chiral substitution. Queen's University Belfast Research Portal. [Link]

  • Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily. PMC. [Link]

  • Multiple sequence alignment of Brevinin-2 family peptides effective... ResearchGate. [Link]

  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. ResearchGate. [Link]

  • Brevinin-2 Drug Family—New Applied Peptide Candidates Against Methicillin-Resistant Staphylococcus aureus and Their Effects on Lys-7 Expression of Innate Immune Pathway DAF-2/DAF-16 in Caenorhabditis elegans. MDPI. [Link]

  • Assessing the Efficacy of Protease Inactivation for the Preservation of Bioactive Amphibian Skin Peptides. Semantic Scholar. [Link]

  • Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins. MDPI. [Link]

  • Development of a novel drug delivery system for targeted treatment of ulcerative colitis. Biora. [Link]

  • In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation. MDPI. [Link]

  • In vitro synergistic activities of antimicrobial peptide brevinin-2CE with five kinds of antibiotics against multidrug-resistant clinical isolates. PubMed. [Link]

  • An overview of Brevinin superfamily: structure, function and clinical perspectives. PubMed. [Link]

  • Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri. MDPI. [Link]

  • The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo. Frontiers. [Link]

  • A Review on the Stability Challenges of Advanced Biologic Therapeutics. PMC. [Link]

  • Developing the next generation of drug delivery technologies. AstraZeneca. [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of Hydrophobic Brevinin-2-OA5 Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Brevinin-2-OA5 and its hydrophobic analogs. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with these potent, yet challenging, antimicrobial peptides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments. We will explore the root causes of poor solubility and provide a systematic approach to overcoming them, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions - Understanding the "Why"

This section addresses the fundamental reasons behind the solubility challenges inherent to modified Brevinin-2 peptides.

Q1: I've just received my lyophilized Brevinin-2-OA5 analog, and it won't dissolve in my standard buffer. Why is this happening?

A: The difficulty you're experiencing stems primarily from the peptide's amino acid composition and its resulting hydrophobicity.[1] Brevinin-2 peptides and their analogs often contain a high percentage of hydrophobic residues (like Leucine, Isoleucine, Valine, and Phenylalanine) which are critical for their antimicrobial activity but detrimental to aqueous solubility.[1][2][3] These non-polar side chains resist interaction with water, leading to two major problems:

  • Low Intrinsic Solubility: The peptide molecules prefer to interact with each other rather than with water, making them difficult to dissolve in aqueous solutions.[4]

  • Aggregation: Hydrophobic interactions between peptide molecules can cause them to self-associate and form insoluble aggregates, often characterized by β-sheet structures.[5][6] This process is a major hurdle in both the handling and formulation of therapeutic peptides.[7][8]

Furthermore, the solubility of any peptide is at its lowest when the pH of the solution is close to its isoelectric point (pI), the pH at which the peptide has no net electrical charge.[9] At the pI, electrostatic repulsion between molecules is minimal, which facilitates aggregation.[5]

Q2: What is peptide aggregation, and how can I tell if it's occurring?

A: Peptide aggregation is the process where individual peptide monomers self-associate to form larger, often insoluble, complexes.[5] This is driven by intermolecular forces, primarily hydrophobic interactions and hydrogen bonding between peptide backbones.[6][9] For peptides like Brevinin-2 analogs, this often leads to the formation of highly stable β-sheet structures, which are characteristic of amyloid fibrils.[5]

You can suspect aggregation if you observe:

  • Turbidity or Precipitation: The most obvious sign is a cloudy solution or visible particulate matter after attempting to dissolve the peptide.[10]

  • Gel Formation: Highly concentrated solutions of peptides prone to hydrogen bonding can form gels.[11]

  • Inconsistent Bioactivity: Incomplete solubilization or aggregation leads to an inaccurate concentration of active, monomeric peptide, causing significant variability in experimental results.[1][12]

  • Loss of Material: Aggregated peptide may stick to vial surfaces or be removed during centrifugation, leading to a lower effective concentration.

Q3: My Brevinin-2-OA5 analog has been modified. How do these changes affect its solubility?

A: Any modification to the primary sequence can drastically alter solubility. Engineering analogs often involves substituting amino acids to enhance antimicrobial potency or reduce toxicity.[13][14]

  • Increased Hydrophobicity: If modifications involve adding more hydrophobic residues to improve membrane interaction, this will almost certainly decrease aqueous solubility.

  • Changes in Net Charge: Substituting a charged residue (like Lysine or Aspartic Acid) for a neutral one, or vice-versa, will change the peptide's pI and overall charge at a given pH.[1] This can be used to your advantage. For instance, increasing the net positive charge by adding basic residues can improve solubility in slightly acidic conditions.[14]

  • Structural Modifications: Brevinin-2 peptides naturally contain a C-terminal disulfide-bridged "Rana box".[13] Analogs may have this loop removed or altered. While the Rana box can contribute to toxicity, its removal also alters the peptide's overall conformation and can impact its aggregation propensity.[13][15]

Section 2: Troubleshooting Guide - A Systematic Approach to Solubilization

Never use the entire batch of a new peptide for initial solubility tests.[1][3] Always start with a small, representative sample to find the optimal conditions.

Q: I have a new, uncharacterized Brevinin-2-OA5 analog. What is the very first step?

A: The first step is to analyze the peptide's sequence to predict its properties.[16]

  • Calculate the Net Charge: Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus. Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus. Sum these values to get the net charge at a neutral pH.[17][18]

  • Determine the Hydrophobic Ratio: Count the number of hydrophobic residues (A, F, I, L, M, V, W, Y, P) and divide by the total number of amino acids. If this ratio is ≥50%, the peptide is considered highly hydrophobic and will likely require an organic solvent.[2][3][10]

This initial analysis will guide your choice of starting solvent, as illustrated in the workflow diagram below.

Experimental Workflow: Systematic Peptide Solubilization

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Lyophilized Brevinin-2-OA5 Analog analyze Analyze Sequence: 1. Net Charge 2. Hydrophobicity % start->analyze test_water Attempt to Dissolve in Sterile, Distilled Water analyze->test_water is_soluble Is it Soluble? test_water->is_soluble success Success! Prepare Stock Solution. Filter & Aliquot. is_soluble->success Yes charge_node What is the Net Charge? is_soluble->charge_node No acidic_path Acidic (Net Negative): Add 0.1% NH4OH dropwise charge_node->acidic_path < 0 basic_path Basic (Net Positive): Add 10% Acetic Acid dropwise charge_node->basic_path > 0 neutral_path Neutral / Hydrophobic: Proceed to Organic Solvents charge_node->neutral_path = 0 or >50% Hydrophobic recheck_sol Check Solubility acidic_path->recheck_sol basic_path->recheck_sol organic_solvent Use Minimal Organic Solvent (e.g., DMSO, DMF, ACN) neutral_path->organic_solvent recheck_sol->success Yes recheck_sol->neutral_path No titrate Slowly Add Aqueous Buffer to Dissolved Peptide (Dropwise with Vortexing) organic_solvent->titrate final_check Is it Soluble? titrate->final_check final_check->success Yes advanced Proceed to Advanced Solubilization Methods final_check->advanced No

Caption: A decision-making workflow for initial peptide solubilization.

Q: My peptide is basic/acidic but still won't dissolve with pH adjustment. Now what?

A: If pH adjustment fails, or if your peptide is neutral or highly hydrophobic (>50%), you must use an organic solvent.[2][10]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is often the first choice due to its strong solubilizing power and compatibility with many cell-based assays at low final concentrations (<1%).[10][11] Alternatives include dimethylformamide (DMF), acetonitrile (ACN), isopropanol, or ethanol.[10][11]

  • Important Caveat: Do not use DMSO if your peptide sequence contains Cysteine (C), Methionine (M), or Tryptophan (W), as DMSO can oxidize these residues.[2][10] In these cases, DMF is a preferable alternative.[17]

Q: I dissolved my peptide in 100% DMSO, but it crashed out of solution when I added my aqueous buffer. What did I do wrong?

A: This is a common and critical mistake. You must never add the peptide-organic solution directly to the full volume of aqueous buffer . This causes localized high concentrations of the peptide in a now unfavorable solvent environment, leading to immediate precipitation.

The correct method is to slowly add the aqueous buffer to the concentrated peptide-organic solution dropwise, while continuously vortexing or stirring .[10][11] This gradual dilution maintains peptide solubility as the solvent environment changes. Stop adding buffer if you see any signs of precipitation (turbidity). This point represents the solubility limit of your peptide in that particular co-solvent mixture.[10]

Section 3: Advanced Strategies & Formulation

When standard methods are insufficient, more advanced techniques may be required.

Q: My peptide is extremely "difficult" and precipitates even with the careful organic co-solvent method. What else can I try?

A: For the most challenging analogs, you can explore adding specialized excipients to your buffer system. These work by altering the solution environment to disfavor peptide self-association.

Excipient ClassExamplesConcentrationMechanism of Action
Chaotropic Agents Guanidine-HCl, Urea6-8 M (for initial solubilization)Disrupt the hydrogen bond networks that hold aggregates together, effectively denaturing the aggregates.[9][17]
Detergents CHAPS, Tween-200.01% - 0.1%These are amphipathic molecules that can coat the hydrophobic regions of the peptide, preventing them from interacting and aggregating.[9][19][20] Non-ionic or zwitterionic detergents are preferred as they are less likely to denature the peptide.[19][20][21]
Amino Acids L-Arginine, L-Glutamate50-100 mMThese amino acids can act as "suppressors" of aggregation by screening charges and interfering with hydrophobic and hydrogen-bonding interactions between peptide molecules.[5][9]

Note: The compatibility of these additives with your downstream assay is a critical consideration.[1] Chaotropic agents, for example, will denature proteins in your assay and are typically only used for initial solubilization before significant dilution or removal.

Conceptual Diagram: Peptide Aggregation vs. Solubilization

Caption: Hydrophobic peptides (P) aggregate in water but remain as soluble monomers when shielded by solvent/detergent molecules (S).

Q: Can I proactively design my next set of analogs to have better solubility?

A: Absolutely. This is a key strategy in modern peptide drug development. Consider the following:

  • Incorporate Hydrophilic Residues: Strategically substitute hydrophobic amino acids with charged or polar ones (e.g., Lys, Arg, Ser) in regions of the peptide that are not critical for its mechanism of action.[1][22] This can significantly improve solubility.

  • PEGylation: Attaching a polyethylene glycol (PEG) chain is a well-established method to increase the hydrodynamic radius and solubility of peptides.[1][4]

  • Hydrophilic Tagging: For synthesis and purification, temporary hydrophilic tags can be added to the N- or C-terminus and later cleaved off.[23] This strategy is highly effective for overcoming the challenges of handling hydrophobic peptides during production.[23][24]

Section 4: Key Experimental Protocols

Protocol 1: Step-by-Step Solubilization of a Highly Hydrophobic Peptide

This protocol details the correct use of an organic co-solvent.

  • Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation.

  • Initial Dissolution: Add the smallest possible volume of 100% DMSO (or DMF if the peptide contains C/M/W) to the vial to create a concentrated stock. For example, add 20 µL to 1 mg of peptide. Vortex for 1-2 minutes. If necessary, brief sonication in a water bath can help break up small particles, but avoid excessive heating (>40°C).[1][3][22]

  • Aqueous Titration: Place the vial on a vortex mixer at a medium speed. Using a pipette, add your desired sterile aqueous buffer (e.g., PBS) to the peptide-DMSO solution one drop at a time .

  • Observation: Pause after every few drops to visually inspect the solution for any signs of cloudiness or precipitation.

  • Determine Endpoint: If turbidity appears, the peptide has reached its solubility limit. You can either proceed with this slightly cloudy stock (and centrifuge before use) or note the final concentration and re-prepare it to a slightly lower, fully soluble concentration.

  • Final Stock Preparation: Once you have reached your target concentration (or the solubility limit) with the peptide remaining in solution, your stock is ready.

  • Storage: For short-term storage, keep at 4°C. For long-term storage, it is critical to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[18]

Protocol 2: Rapid Assessment of Solubility via Turbidimetric Assay

This method allows you to quickly screen multiple solvent conditions using a small amount of peptide.[12]

  • Prepare Peptide Stock: Create a high-concentration stock of your peptide in a strong organic solvent where it is fully soluble (e.g., 10 mg/mL in DMSO).

  • Prepare Test Buffers: In a 96-well plate, add your various test buffers (e.g., water, PBS pH 7.4, 10 mM Acetate pH 4.0, buffers containing 50 mM Arginine, etc.).

  • Spike and Mix: Add a small, fixed volume of the peptide stock to each well (e.g., 2 µL of 10 mg/mL stock into 198 µL of buffer for a final concentration of 100 µg/mL). Mix the plate thoroughly.

  • Incubate: Allow the plate to incubate at room temperature for 15-30 minutes.

  • Measure Turbidity: Read the optical density (OD) of the plate at a wavelength where the peptide does not absorb, typically between 340-405 nm, using a plate reader.

  • Analysis: Higher OD readings correspond to greater light scattering from insoluble aggregates. Wells with OD readings close to the buffer-only blank indicate good solubility under those conditions. This provides a semi-quantitative ranking of the best solvent systems for your peptide.[12]

References

  • Vertex AI Search, "Peptide Solubiliz
  • Vertex AI Search, "General Guide for Dissolving Peptides"
  • Vertex AI Search, "How to dissolve, handle and store synthetic peptides - LifeTein®"
  • Vertex AI Search, "Guidelines for Peptide Dissolving"
  • Vertex AI Search, "Solubility Guidelines for Peptides - Sigma-Aldrich"
  • Vertex AI Search, "Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics - BioProcess Intern
  • Vertex AI Search, "Highly Potent Peptide Therapeutics To Prevent Protein Aggreg
  • Vertex AI Search, "Dissolving Peptides | Biorbyt"
  • Vertex AI Search, "Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innov
  • Vertex AI Search, "Peptide Solubility Guidelines - How to solubilize a peptide"
  • Vertex AI Search, "Peptide solubility guidelines"
  • Vertex AI Search, "Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC"
  • Vertex AI Search, "Solubility Guidelines for Peptides - Sigma-Aldrich"
  • Vertex AI Search, "Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC - NIH"
  • Vertex AI Search, "Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC"
  • Vertex AI Search, "Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC"
  • Vertex AI Search, "Technical Support Center: Preventing Aggreg
  • Vertex AI Search, "Uncovering the Role of Detergents in Protein Solubiliz
  • Vertex AI Search, "Peptide solubility and storage - AltaBioscience"
  • Vertex AI Search, "Application Note #9802 Designing Purification Methods for Hydrophobic Peptides - The Nest Group"
  • Vertex AI Search, "Detergents for Protein Solubiliz
  • Vertex AI Search, "Detergent Issues in Peptide Purification and How to Overcome Them | Blog - PreOmics"
  • Vertex AI Search, "Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions?
  • Vertex AI Search, "Peptide Characteriz
  • Vertex AI Search, "Detergents for Cell Lysis and Protein Extraction in Biological Research"
  • Vertex AI Search, "Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - JoVE"
  • Vertex AI Search, "Peptide solubility - Bachem"
  • Vertex AI Search, "How Detergents are Extremely Useful in Bioscience Experiments - GoldBio"
  • Vertex AI Search, "Evaluating protocols and analytical methods for peptide adsorption experiments"
  • Vertex AI Search, "Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - ResearchG
  • Vertex AI Search, "Peptide Isolation – Method Development Considerations - Waters Corpor
  • Vertex AI Search, "Strategies for Improving Peptide Stability and Delivery - MDPI"
  • Vertex AI Search, "Peptide Characterization Techniques: FAQs Answered by Experts"
  • Vertex AI Search, "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides"
  • Vertex AI Search, "Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive"
  • Vertex AI Search, "An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC"
  • Vertex AI Search, "Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution - MDPI"
  • Vertex AI Search, "Antimicrobial properties of brevinin-2-related peptide and its analogs: Efficacy against multidrug-resistant Acinetobacter baumannii - PubMed"
  • Vertex AI Search, "Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily - PMC"
  • Vertex AI Search, "A family of brevinin-2 peptides with potent activity against Pseudomonas aeruginosa from the skin of the Hokkaido frog, Rana pirica - Sultan Qaboos University"
  • Vertex AI Search, "Solid Phase Chemical Synthesis and Structure - Activity Study of Brevinin - 2R and Analogues as Antimicrobial Peptides"
  • Vertex AI Search, "Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution - ResearchG
  • Vertex AI Search, "Brevinin-2GHk from Sylvirana guentheri and the Design of Truncated Analogs Exhibiting the Enhancement of Antimicrobial Activity - MDPI"

Sources

Technical Support Center: Enhancing Brevinin-2-OA5 Potency via N-Terminal Modification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals focused on optimizing the antimicrobial peptide (AMP) Brevinin-2-OA5. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and strategic decisions in modifying the N-terminus of Brevinin-2-OA5 for increased therapeutic potential.

Frequently Asked Questions & Troubleshooting Guides
Q1: Why focus on modifying the N-terminus of Brevinin-2-OA5?

The N-terminal domain of many antimicrobial peptides, including those in the Brevinin family, is critical for their interaction with microbial membranes.[1] This region often dictates the peptide's overall charge and amphipathicity—two fundamental properties governing its antimicrobial efficacy.[2][3]

  • Causality of N-Terminal Importance : The initial electrostatic attraction between a cationic AMP and the negatively charged bacterial membrane is the first step in its mechanism of action. The N-terminus is often the first part of the peptide to make contact. By modifying this region, you can directly manipulate this initial binding event. For instance, increasing the net positive charge can enhance the attraction to bacterial membranes, which are rich in anionic components like lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.[4]

  • Structural Flexibility : Unlike the C-terminus of many Brevinin-2 peptides, which contains a structurally important disulfide-bridged "Rana box" motif, the N-terminus is typically a more flexible α-helical domain.[5][6] This flexibility makes it more amenable to amino acid substitutions or additions without disrupting the entire peptide fold, which is crucial for its function.

Q2: What are the most promising N-terminal modifications for increasing potency while managing toxicity?

The goal is to increase the peptide's affinity for bacterial membranes over host cell membranes (e.g., red blood cells). This balance is captured by the Therapeutic Index (TI), the ratio of toxicity (HC50) to activity (MIC). A higher TI is the primary objective.

  • Strategy 1: Increase Cationicity : Introducing additional basic residues like Lysine (Lys) or Arginine (Arg) at or near the N-terminus is a proven strategy. This enhances the electrostatic attraction to bacterial membranes.[7][8]

    • Expert Insight : While both Lys and Arg add a +1 charge, Arg's guanidinium group can form more hydrogen bonds with phosphate headgroups on lipids, sometimes leading to a stronger interaction. However, starting with Lys is often a more conservative and equally effective approach. A study on brevinin-1 truncates showed that adding Lys residues at the N-terminus significantly improved antimicrobial activity.[7]

  • Strategy 2: Modulate Hydrophobicity : Adding hydrophobic residues, particularly Tryptophan (Trp), can enhance the peptide's ability to insert into the lipid bilayer, which is a key part of the membrane disruption mechanism.[2][7]

    • Critical Warning : This is a double-edged sword. Increasing hydrophobicity indiscriminately can dramatically increase hemolytic activity, as the peptide will more readily disrupt the neutral zwitterionic membranes of eukaryotic cells like erythrocytes.[2][7] The key is subtle modification. Adding a single Trp residue is often sufficient to see an effect.

  • Strategy 3: D-Amino Acid Substitution : Replacing an L-amino acid at the N-terminus (e.g., at position 2) with its D-enantiomer can be highly effective.

    • Mechanism of Action : This modification can disrupt the perfect amphipathic helix, which may paradoxically decrease interaction with the ordered cholesterol-containing membranes of eukaryotic cells, thus lowering hemolysis. At the same time, it can enhance bactericidal kinetics and protect the peptide from degradation by bacterial proteases.[1][9] A recent study on Brevinin-2-OS demonstrated that a single D-Leu substitution at the N-terminus resulted in a more than 10-fold reduction in hemolytic activity while maintaining potent antimicrobial action.[6]

Experimental Workflows & Protocols

This section provides validated, step-by-step protocols for the key experiments involved in your research.

Workflow Overview: From Peptide Design to Validation

G Design 1. Peptide Design (e.g., N-terminal Lys addition) Synthesis 2. Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Sequence Purify 3. Purification & QC (RP-HPLC, Mass Spec) Synthesis->Purify Crude Peptide Antimicrobial 4. Potency Testing (MIC Assay) Purify->Antimicrobial Pure Peptide (>95%) Hemolysis 5. Toxicity Testing (Hemolysis Assay) Purify->Hemolysis Analysis 6. Data Analysis (Calculate Therapeutic Index) Antimicrobial->Analysis MIC Value Hemolysis->Analysis HC50 Value Conclusion 7. Conclusion (Select Lead Candidate) Analysis->Conclusion TI = HC50 / MIC

Caption: High-level workflow for engineering Brevinin-2-OA5.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Modified Brevinin-2-OA5 Analog

This protocol outlines the manual synthesis of a peptide using Fmoc chemistry, the most common method for research-scale peptide synthesis.[10][11]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Protected Fmoc-amino acids

  • Coupling reagents: HBTU, HOBt

  • Activator base: DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water

  • Cold diethyl ether

Step-by-Step Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine/DMF solution, and react for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), DCM (2x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the carboxyl group.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • React for 1-2 hours. Perform a Kaiser test to confirm complete coupling (beads will be colorless/yellow). If the test is positive (blue beads), recouple for another hour.

  • Washing: After successful coupling, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in your peptide sequence.

  • Final Deprotection: Once the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it under a vacuum.

    • Add the cleavage cocktail and react for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing your peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify using Reverse-Phase HPLC (RP-HPLC) and confirm identity via Mass Spectrometry.

Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This assay determines the lowest concentration of your peptide that inhibits visible bacterial growth.[4][12]

Materials:

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Lyophilized peptide stock, reconstituted in sterile water or 0.01% acetic acid.

Procedure:

  • Prepare Bacterial Inoculum: Grow bacteria to the mid-logarithmic phase in MHB. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Peptide Dilution Series:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of your highest concentration peptide stock to the first column, creating a 200 µL volume.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing across the plate. Discard 100 µL from the last column. This leaves 100 µL in each well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume will be 200 µL, and the peptide concentrations will be halved.

  • Controls:

    • Positive Control: Wells with bacteria and no peptide (should show growth).

    • Negative Control: Wells with MHB only (should show no growth).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest peptide concentration in a well with no visible turbidity (no bacterial growth).

Protocol 3: Hemolytic Activity Assay

This protocol measures the peptide's toxicity towards red blood cells (RBCs), a key indicator of its selectivity.[13][14][15]

Materials:

  • Fresh human or horse red blood cells

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1% Triton X-100 solution (Positive Control)

  • Sterile 96-well V-bottom plates

Procedure:

  • Prepare RBC Suspension:

    • Centrifuge whole blood at 1000 x g for 10 minutes.

    • Discard the plasma and buffy coat.

    • Wash the RBC pellet 3 times by resuspending in cold PBS and centrifuging.

    • Prepare a 4% (v/v) RBC suspension in PBS.

  • Peptide Dilution: Prepare a 2-fold serial dilution of your peptide in PBS in a 96-well plate (100 µL final volume per well).

  • Incubation:

    • Add 100 µL of the 4% RBC suspension to each well containing the peptide dilutions.

    • Controls: Prepare wells with RBCs + PBS (0% hemolysis) and RBCs + 0.1% Triton X-100 (100% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

  • Pellet RBCs: Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.

  • Measure Hemoglobin Release: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Read Absorbance: Measure the absorbance of the supernatant at 540 nm (A₅₄₀), which corresponds to hemoglobin release.

  • Calculate Percent Hemolysis:

    • % Hemolysis = [(A₅₄₀ sample - A₅₄₀ 0% control) / (A₅₄₀ 100% control - A₅₄₀ 0% control)] * 100

  • Determine HC50: Plot % hemolysis versus peptide concentration and determine the HC50 (the concentration causing 50% hemolysis).

Data Interpretation and Troubleshooting
Q3: My modified peptide shows high potency (low MIC) but is also highly hemolytic (low HC50). What should I do?

This is a common outcome when hydrophobicity is increased too much. The peptide has lost its selectivity.

Troubleshooting Steps:

  • Reduce Hydrophobicity: If you added a Trp or Phe, try substituting it with a less hydrophobic residue like Alanine (Ala) or removing it.

  • Introduce a D-Amino Acid: As mentioned, substituting an L-amino acid at the N-terminus with a D-amino acid can decouple toxicity from potency.[6] This is a highly recommended next step.

  • Optimize Charge Distribution: Instead of clustering positive charges at the N-terminus, try distributing them more evenly across the non-hydrophobic face of the helical structure. This can sometimes maintain bacterial membrane affinity while reducing the lytic effect on eukaryotic membranes.

Mechanism of Selectivity

G cluster_0 Bacterial Membrane (Anionic) cluster_1 Eukaryotic Membrane (Zwitterionic) B_Membrane Negative Surface Charge (LPS, LTA) E_Membrane Neutral Surface Charge (Cholesterol present) AMP Cationic AMP (+ charge) AMP->B_Membrane Strong Electrostatic Attraction & Disruption AMP->E_Membrane Weak / No Attraction

Caption: AMP selectivity for bacterial over eukaryotic membranes.

Data Summary: Hypothetical Results Table

This table structure should be used to summarize your findings for easy comparison.

Peptide VariantN-Terminal ModificationMIC vs. E. coli (µM)MIC vs. S. aureus (µM)HC50 (µM)Therapeutic Index (TI) vs. S. aureus*
Brevinin-2-OA5 (Parent)None168506.25
Analog 1 + Lys844511.25
Analog 2 + Trp42105.0
Analog 3 + Lys, D-Leu sub84>150>37.5

*Therapeutic Index (TI) is calculated as HC50 / MIC. A higher value is better.

References
  • Mtoz Biolabs. (n.d.). Advancements in Peptide Synthesis Methods Applications and Innovations. Retrieved from [Link]

  • HILPERT, K. (2022). Hemolytic Activity of Antimicrobial Peptides. PubMed. Retrieved from [Link]

  • Abyntek Biopharma. (2024, April 18). What is the production process of modified peptides?. Retrieved from [Link]

  • MBL International. (2024, August 26). Peptide Synthesis Methods: Comparing Techniques for Optimal Results. Retrieved from [Link]

  • ASM Journals. (n.d.). High-Throughput and Facile Assay of Antimicrobial Peptides Using pH-Controlled Fluorescence Resonance Energy Transfer. Retrieved from [Link]

  • MolecularCloud. (2024, January 30). Peptide Synthesis Methods and Techniques. Retrieved from [Link]

  • ACS Publications. (2014, January 14). High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes. Biomacromolecules. Retrieved from [Link]

  • Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure. (2024, October 9). PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Antimicrobial peptides. Retrieved from [Link]

  • Rationally Modified Antimicrobial Peptides from the N-Terminal Domain of Human RNase 3 Show Exceptional Serum Stability. (n.d.). PMC. Retrieved from [Link]

  • Development of a Potent Antimicrobial Peptide With Photodynamic Activity. (2021, May 31). Frontiers. Retrieved from [Link]

  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (n.d.). PMC. Retrieved from [Link]

  • Modification and Targeted Design of N-Terminal Truncates Derived from Brevinin with Improved Therapeutic Efficacy. (2020, August 6). MDPI. Retrieved from [Link]

  • Unlocking the power of antimicrobial peptides: advances in production, optimization, and therapeutics. (2025, April 28). Frontiers. Retrieved from [Link]

  • Experimental validation and potency assays of predicted AMPs. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications. (2024, May 30). MDPI. Retrieved from [Link]

  • Hemolysis and cytotoxicity of antimicrobial peptides (AMPs). (n.d.). ResearchGate. Retrieved from [Link]

  • Hemolytic Activity. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. (n.d.). PMC. Retrieved from [Link]

  • Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily. (2018, June 5). PMC. Retrieved from [Link]

  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. (2025, August 9). ScienceDirect. Retrieved from [Link]

  • An overview of Brevinin superfamily: structure, function and clinical perspectives. (n.d.). PubMed. Retrieved from [Link]

  • A Family of brevinin-2 Peptides With Potent Activity Against Pseudomonas Aeruginosa From the Skin of the Hokkaido Frog, Rana Pirica. (2004, May 15). PubMed. Retrieved from [Link]

  • Antimicrobial properties of brevinin-2-related peptide and its analogs: Efficacy against multidrug-resistant Acinetobacter baumannii. (2009, November 15). PubMed. Retrieved from [Link]

  • Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins. (2021, October 7). MDPI. Retrieved from [Link]

  • Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. (2025, August 1). MDPI. Retrieved from [Link]

Sources

Validation & Comparative

Validating Brevinin-2-OA5: A Comparative Guide to Assessing Anti-MRSA Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anti-MRSA Therapeutics

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant and persistent threat to global public health, frequently associated with complex, difficult-to-treat infections.[1] The remarkable ability of MRSA to form biofilms on both biological and inert surfaces is a primary driver of its antibiotic resistance and clinical pervasiveness, necessitating a departure from conventional antibiotic discovery.[1][2] Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their potent, broad-spectrum activity and novel mechanisms of action that may limit the development of resistance.[2]

The Brevinin-2 family of AMPs, originally isolated from amphibian skin, has demonstrated significant inhibitory effects against a range of pathogens, including Gram-positive bacteria like S. aureus.[3][4] These peptides are particularly noteworthy for their relatively low hemolytic activity compared to other AMP families like Brevinin-1, suggesting a potentially wider therapeutic window.[3][5]

This guide provides a comprehensive framework for the preclinical validation of a novel Brevinin-2 peptide, Brevinin-2-OA5 , against MRSA. As public domain data on Brevinin-2-OA5 is limited, we will use established experimental protocols and comparative data from well-characterized Brevinin-2 family members (e.g., Brevinin-2ISb, Brevinin-2-OA3) and the standard-of-care antibiotic, Vancomycin, to establish performance benchmarks. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new antimicrobial agents.

Part 1: Foundational Efficacy Assessment: Determining Potency Against Planktonic MRSA

Core Objective: The initial and most critical step is to determine the fundamental potency of Brevinin-2-OA5 against free-floating (planktonic) MRSA cells. This is achieved by quantifying the peptide concentration required to inhibit growth and to kill the bacteria.

Key Assays:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Causality Behind Experimental Choice: The broth microdilution method is the gold standard for determining MIC values due to its reproducibility, scalability, and conservation of test material.[6] Establishing the MIC provides a crucial benchmark for all subsequent assays, including time-kill studies and anti-biofilm analysis. The MBC is determined as a follow-on to the MIC to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, a vital consideration for treating severe infections.

Experimental Protocol: Broth Microdilution for MIC & MBC Determination
  • Bacterial Preparation: Culture MRSA (e.g., ATCC 33591) in Tryptic Soy Broth (TSB) to the mid-logarithmic phase.

  • Standardization: Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in Mueller-Hinton Broth (MHB).

  • Peptide Preparation: Prepare a 2-fold serial dilution of Brevinin-2-OA5 in a 96-well microtiter plate. Concentrations should span a biologically relevant range (e.g., 0.25 to 128 µg/mL).

  • Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only). Vancomycin should be used as a comparator drug.[6]

  • Inoculation: Add the standardized bacterial suspension to each well containing the peptide dilutions and controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration well with no visible turbidity.

  • MBC Determination: Following MIC determination, plate 100 µL from each clear well onto Tryptic Soy Agar (TSA) plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout bact_prep Prepare MRSA Inoculum (5x10^5 CFU/mL) inoculate Inoculate Plate bact_prep->inoculate pep_dil Serial Dilute Brevinin-2-OA5 in 96-well plate pep_dil->inoculate incubate Incubate @ 37°C 18-24h inoculate->incubate read_mic Read MIC (No visible growth) incubate->read_mic plate_mbc Plate from clear wells on TSA read_mic->plate_mbc incubate_mbc Incubate @ 37°C 24h plate_mbc->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC.

Comparative Data: Planktonic Activity

The following table presents expected results for Brevinin-2-OA5, based on published data for related peptides.

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)Reference
Brevinin-2-OA5 (Hypothetical) MRSA (ATCC 33591)4 - 88 - 16N/A
Brevinin-2ISbMRSA (ATCC 33591)~8.7 µM (~22 µg/mL)Not Reported[4][7]
Brevibacillus-derived Peptide (P2)MRSA Isolate24 - 8[6]
VancomycinMRSA Isolate22[6]

Note: µM to µg/mL conversion depends on the precise molecular weight of the peptide.

Part 2: Elucidating the Dynamics of Bactericidal Action

Core Objective: To understand how quickly Brevinin-2-OA5 kills MRSA. A rapid bactericidal effect is often desirable to quickly resolve infections and potentially reduce the likelihood of resistance emergence.

Key Assay: Time-Kill Kinetics Assay

Causality Behind Experimental Choice: While MIC/MBC defines the concentration for activity, it does not describe the temporal nature of that activity. A time-kill assay provides a dynamic profile of the antimicrobial effect, plotting bacterial viability against time.[8] This is critical for predicting in vivo efficacy, as drug exposure is transient. By testing at multiples of the MIC (e.g., 1x, 4x MIC), we can assess the concentration-dependency of the killing kinetics.

Experimental Protocol: Time-Kill Kinetics
  • Inoculum Preparation: Prepare a standardized MRSA suspension (~5 x 10^5 CFU/mL) in MHB.

  • Treatment: Add Brevinin-2-OA5 at concentrations of 1x MIC and 4x MIC. Include a growth control (no peptide).

  • Incubation: Incubate the cultures at 37°C with shaking.

  • Sampling: At defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Quantification: Perform serial dilutions of the aliquots and plate on TSA to determine the number of viable CFU/mL.

  • Analysis: Plot log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Time_Kill_Concept cluster_plot Log10 CFU/mL Log10 CFU/mL Time (hours) Time (hours) A B A->B 4x MIC C B->C 4x MIC D C->D 4x MIC E D->E 4x MIC F G F->G 1x MIC H G->H 1x MIC I H->I 1x MIC J I->J 1x MIC K L K->L Growth Control M L->M Growth Control N M->N Growth Control O N->O Growth Control Biofilm_Workflow cluster_inhibit Biofilm Inhibition cluster_eradicate Biofilm Eradication mix Mix MRSA + Peptide incubate_i Incubate 48h mix->incubate_i wash_i Wash incubate_i->wash_i stain_i Stain & Read wash_i->stain_i grow Grow MRSA Biofilm 48h wash_e1 Wash grow->wash_e1 add_pep Add Peptide wash_e1->add_pep incubate_e Incubate 24h add_pep->incubate_e wash_e2 Wash incubate_e->wash_e2 stain_e Stain & Read wash_e2->stain_e Therapeutic_Index TI Therapeutic Index (TI) HC50 HC50 (Toxicity) Concentration for 50% Hemolysis HC50->TI Higher is Better MIC MIC (Efficacy) Min. Inhibitory Concentration MIC->TI Lower is Better

Caption: The Therapeutic Index relates toxicity to efficacy.

Comparative Data: Hemolytic Activity and Therapeutic Index
CompoundHC50 (µg/mL)MIC (µg/mL vs MRSA)Therapeutic Index (HC50/MIC)Reference
Brevinin-2-OA5 (Hypothetical) > 2508> 31N/A
Brevibacillus-derived Peptide (P2)> 64 (<10% hemolysis)2> 32
Brevinin-2 Family (General)Weakly hemolytic-Generally higher than Brevinin-1
Brevinin-1 Family (General)Strongly hemolytic-Generally low

Synthesis, Mechanism, and Future Directions

This guide outlines the foundational assays required to validate the anti-MRSA activity of Brevinin-2-OA5. A successful candidate would ideally exhibit a low MIC/MBC, rapid bactericidal kinetics, potent anti-biofilm activity (both inhibitory and eradicating), and a high HC50, leading to a favorable therapeutic index.

Hypothesized Mechanism of Action: Based on studies of related Brevinin peptides, the primary mechanism of action is likely the disruption of the bacterial cell membrane. C[8]ationic AMPs are electrostatically attracted to the negatively charged bacterial membrane, leading to pore formation, membrane depolarization, and leakage of cellular contents, ultimately causing cell death. Some Brevinin-2 peptides have also been shown to play an active role in modulating the host's innate immune system, which could be a significant therapeutic advantage.

AMP_Mechanism cluster_membrane Bacterial Cell Membrane (Anionic) mem AMP Brevinin-2-OA5 (Cationic) Attraction Electrostatic Attraction AMP->Attraction Insertion Membrane Insertion/Pore Formation Attraction->Insertion Hydrophobic interactions Leakage Ion & ATP Leakage Insertion->Leakage Death Cell Death Leakage->Death

Sources

Technical Guide: Purity Confirmation of Brevinin-2-OA5 via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brevinin-2-OA5 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 superfamily, characterized by a potent amphipathic


-helical structure and a conserved C-terminal "Rana box" (cyclic heptapeptide domain). While High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for quantitation, it fails to identify co-eluting impurities such as des-Gly variants, methionine oxidation (+16 Da), or disulfide scrambling.

This guide outlines a High-Resolution Electrospray Ionization Liquid Chromatography-Mass Spectrometry (LC-ESI-HRMS) workflow as the gold standard for validating Brevinin-2-OA5 purity. Unlike MALDI-TOF or standalone HPLC, this method provides the charge-state distribution required to resolve isotopic envelopes and confirm the integrity of the critical intramolecular disulfide bridge.

Part 1: The Target – Brevinin-2-OA5 Profile

To validate purity, one must first define the structural liabilities of the molecule. Brevinin-2 peptides generally possess 30–34 amino acid residues.[1]

FeatureSpecificationAnalytical Liability
Structure Linear N-terminus + C-terminal "Rana box" (Cyclic)Incomplete folding leads to linear byproducts (+2.016 Da mass shift).
Chemistry Cationic (Net Charge +3 to +6)Prone to non-specific adsorption to glass/plastic (requires low-binding consumables).
Sequence High Hydrophobicity (Leu/Ile/Val rich)Aggregation in aqueous buffers; requires organic solvent for solubilization.
Modifications Disulfide Bridge (Cys-Cys)Critical Quality Attribute: Susceptible to scrambling (dimerization) or reduction.

Part 2: Comparative Analysis of Purity Methods

The following table objectively compares the three primary methods for peptide purity analysis.

Table 1: Methodological Comparison
FeatureHPLC-UV (214 nm) MALDI-TOF MS LC-ESI-HRMS (Recommended)
Primary Output Relative Abundance (%)Molecular Weight (Singly Charged)Exact Mass, Charge States, Isotope Pattern
Sensitivity Low (µg range)High (fmol range)High (fmol range)
Resolution Chromatographic onlyLow to Medium (Linear mode)High (>20,000 FWHM)
Impurity ID Blind: Cannot ID co-eluting peaksLimited: Misses small mass diffs (e.g., +1 Da deamidation)Excellent: Resolves oxidation, deamidation, and adducts
Disulfide Validation ImpossibleDifficult (Resolution limits)Definitive: Can detect +2H difference between reduced/oxidized forms
Why LC-ESI-HRMS?

While MALDI-TOF is rapid, it predominantly produces singly charged ions


. For a peptide like Brevinin-2-OA5 (~3.5 kDa), the isotopic envelope is wide. Small impurities (like a -1 Da des-amidated impurity) are buried in the isotopic envelope of the main peak. ESI produces multiple charge states (

,

), expanding the mass scale and allowing high-resolution deconvolution to detect impurities <1% abundance.

Part 3: Experimental Protocol (LC-ESI-HRMS)

Objective: Confirm >95% purity and correct disulfide bond formation.

Reagents & Materials
  • Solvent A: 0.1% Formic Acid (FA) in LC-MS grade Water (Proton source for ionization).

  • Solvent B: 0.1% FA in LC-MS grade Acetonitrile (AcN).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size). Note: C18 is essential for the hydrophobic Brevinin backbone.

  • Standard: Synthetic Brevinin-2-OA5 (Reference Standard).

Sample Preparation (The "Self-Validating" Step)

To prove the disulfide bond exists, you must run two aliquots:

  • Aliquot A (Native): Dissolve in 20% AcN/Water.

  • Aliquot B (Reduced): Treat with 10 mM DTT (Dithiothreitol) for 30 mins at 37°C.

  • Validation: Aliquot B must show a mass shift of +2.016 Da compared to Aliquot A. If masses are identical, the native peptide is already linear (degraded/incorrectly synthesized).

LC Gradient & MS Parameters
Time (min)% Solvent BFlow RateRationale
0.05%0.3 mL/minDesalting/Loading
1.05%0.3 mL/minHold to elute salts
15.065%0.3 mL/minShallow gradient for hydrophobic resolution
16.095%0.3 mL/minColumn Wash
20.05%0.3 mL/minRe-equilibration
  • Ionization: Positive Mode ESI (+).

  • Scan Range: 300 – 2000

    
    .
    
  • Key Setting: Enable "Dynamic Exclusion" if performing MS/MS to avoid sampling the same abundant ion repeatedly.

Part 4: Analytical Workflow Visualization

The following diagram illustrates the decision logic for confirming Brevinin-2-OA5 purity, incorporating the critical disulfide check.

Brevinin_Analysis_Workflow Start Crude/Purified Brevinin-2-OA5 Prep Sample Prep: Split into Native & Reduced (+DTT) Start->Prep LCMS LC-ESI-HRMS Analysis (C18 Column) Prep->LCMS Data_Native Analyze Native Spectrum LCMS->Data_Native Data_Reduced Analyze Reduced Spectrum LCMS->Data_Reduced Compare Compare Masses (Native vs Reduced) Data_Native->Compare Data_Reduced->Compare Decision_1 Mass Shift = +2 Da? Compare->Decision_1 Result_Ox Disulfide Bond Confirmed (Rana Box Intact) Decision_1->Result_Ox Yes Result_Lin FAIL: Peptide Linear (No Disulfide) Decision_1->Result_Lin No Purity_Check Check Impurity Peaks (Oxidation +16Da, Deletion -Residue) Result_Ox->Purity_Check Final Final Purity Report Purity_Check->Final

Caption: Figure 1. Analytical decision tree for Brevinin-2-OA5. The comparison between Native and Reduced samples serves as the primary structural checkpoint before purity calculation.

Part 5: Data Analysis & Interpretation[2]

Successful analysis requires distinguishing the target peptide from common synthesis artifacts.

Charge State Deconvolution

Brevinin-2-OA5 is highly basic. Expect a charge state distribution dominated by:

Calculation:



If the deconvoluted mass deviates by >0.05 Da from the theoretical monoisotopic mass, the identity is unconfirmed.
Common Impurity Fingerprints (Table)
Mass Shift (

Da)
Likely ImpurityCause
+16.00 Methionine SulfoxideOxidation during synthesis/storage.
+21.98 Sodium Adduct (

)
Poor desalting; ignore for purity calc if low.
-18.01 DehydrationIn-source fragmentation (instrument artifact).
+56.06 t-Butyl AdductIncomplete deprotection of side chains.
-113 / -128 Deletion SequenceMissing amino acid (Leu/Ile or Lys).
The "Rana Box" Verification

The Rana box is the structural signature of the Brevinin family.[1][2]

  • Theoretical Mass:

    
    
    
  • Observed Mass:

    
     (due to loss of 2H during S-S bond formation).
    
  • Protocol Check: If your observed mass matches the theoretical sequence mass exactly, your peptide is likely reduced (inactive) . It must be 2 Da lighter than the sequence calculation implies.

References

  • Savelyeva, A., et al. (2014).[3] "An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives." Advances in Experimental Medicine and Biology.

  • Chen, C., et al. (2018).[4] "Optimization of a Peptide Extraction and LC–MS Protocol for Quantitative Analysis of Antimicrobial Peptides." Bioanalysis.

  • Kjellström, S., et al. (2009). "A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers." Journal of Proteome Research.

  • Conlon, J.M. (2011). "Structural diversity and biological activities of the brevinin-2 family of antimicrobial peptides." Peptides.

Sources

Safety Operating Guide

Topic: Personal Protective Equipment for Handling Brevinin-2-OA5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be your preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance that builds deep trust by providing value beyond the product itself.

A Senior Application Scientist's Guide to Safely Handling Brevinin-2-OA5

The exploration of novel antimicrobial peptides (AMPs) like Brevinin-2-OA5 is a cornerstone of modern therapeutic development. As a member of the Brevinin-2 family, isolated from amphibian skin secretions, it holds significant promise.[1] However, the very bioactivity that makes these peptides potent also demands our utmost respect and caution in the laboratory. Peptides are biologically active molecules, and their full toxicological profiles are often not completely understood, necessitating that they be handled with care.[2][3]

This guide provides a comprehensive, field-tested framework for the safe handling of Brevinin-2-OA5. We will move beyond a simple checklist to explain the causality behind each procedural choice, ensuring a self-validating system of safety and scientific integrity.

The Core Directive: A Proactive Hazard Assessment

Before handling any research peptide, a thorough risk assessment is crucial.[4] For Brevinin-2-OA5, we must consider the following potential hazards based on the general properties of AMPs and the known characteristics of the Brevinin family:

  • Dermal and Ocular Irritation: Direct contact with skin or eyes is a primary concern. The fundamental mechanism of many AMPs involves membrane disruption, which is not always specific to microbial cells.[4][5] Several members of the Brevinin family exhibit strong hemolytic (red blood cell-destroying) properties, indicating potential cytotoxicity to mammalian cells.[1][6]

  • Respiratory Sensitization: Lyophilized peptide powders are fine and can easily become airborne during weighing and transfer.[7] Inhalation of these particles can lead to respiratory tract irritation or potential sensitization.[4]

  • Unknown Systemic Effects: As with many novel research compounds, the full systemic effects of Brevinin-2-OA5 upon accidental ingestion or absorption are unknown. Therefore, the precautionary principle dictates we treat it as a potent biological agent.[4]

Essential Personal Protective Equipment (PPE): Your First Line of Defense

Your PPE is the primary barrier between you and the chemical.[7] Its proper selection and use are non-negotiable. The following table outlines the mandatory PPE for handling Brevinin-2-OA5.

PPE ComponentSpecificationCausality and Field-Proven Insights
Hand Protection Chemical-resistant nitrile gloves. Double-gloving is strongly recommended.Nitrile provides excellent protection against a wide range of chemicals. Double-gloving is a critical practice that protects against undetected micro-tears in the outer glove and provides a clean under-glove for safe doffing, minimizing the risk of self-contamination.[7][8]
Eye Protection Safety glasses with side shields or, preferably, chemical splash goggles.Protects against accidental splashes when working with solutions and from airborne powder. Goggles offer a complete seal around the eyes, providing superior protection.[2][7]
Body Protection A full-length lab coat with snug-fitting cuffs.This protects your skin and personal clothing from spills and contamination. The coat should always be fully buttoned.[8][9]
Respiratory Protection NIOSH-approved N95 respirator or higher.Mandatory when handling lyophilized powder. This prevents the inhalation of aerosolized peptide particles. All handling of powder should be performed within a certified chemical fume hood or biosafety cabinet to further minimize inhalation risk.[2][7]

Operational Plan: An End-to-End Safety Workflow

A disciplined, step-by-step methodology ensures that safety is integrated into every phase of the experiment.

Experimental Workflow: From Preparation to Disposal

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Peptide Handling cluster_cleanup Phase 3: Cleanup & Disposal prep1 Designate & Prepare Work Area in Fume Hood prep2 Assemble All Materials (Peptide, Solvents, PPE) prep1->prep2 prep3 Don PPE: 1. Lab Coat 2. Respirator (if powder) 3. Goggles 4. Gloves (Double) prep2->prep3 handle1 Carefully Weigh Powder in Fume Hood prep3->handle1 Begin Experiment handle2 Reconstitute Peptide (Slowly add solvent) handle1->handle2 handle3 Vortex & Aliquot Solution handle2->handle3 handle4 Label All Vials Clearly handle3->handle4 clean1 Decontaminate Work Surface handle4->clean1 Conclude Experiment clean2 Segregate All Waste (Sharps, Liquid, Solid) clean1->clean2 clean3 Doff PPE (Reverse Order) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A logical workflow for the safe handling of Brevinin-2-OA5.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling the peptide, preferably within a chemical fume hood.[2]

    • Before opening the peptide vial, ensure all other necessary items (solvents, pipette, vials, waste containers) are within the designated area.

    • Don your PPE in the correct order: lab coat, respirator (if handling powder), eye protection, and finally, double gloves.

  • Handling (inside a fume hood):

    • If handling powder: Carefully open the vial. Use anti-static weighing techniques to minimize powder dispersion.[4]

    • Reconstitution: Slowly add the appropriate solvent to the vial, allowing it to run down the side of the vial to dissolve the lyophilized cake without generating aerosols.

    • Ensure all containers are clearly labeled with the peptide name, concentration, and date.[7]

  • Post-Handling and Cleanup:

    • Once the experiment is complete, decontaminate the work surface.

    • Segregate all waste into appropriately labeled containers (see Disposal Plan below).

    • Doffing PPE: This is a critical step to avoid self-contamination. Remove your outer gloves first. Then, remove your lab coat and goggles. Remove your inner gloves last.

    • Immediately wash your hands thoroughly with soap and water.

Disposal Plan: A Critical Final Step

Improper disposal can endanger colleagues and the environment. Peptides should always be treated as chemical waste.[10]

  • Solid Waste: All contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, weigh boats) must be collected in a designated, leak-proof hazardous waste container.[11][12]

  • Liquid Waste: Unused peptide solutions and contaminated solvents must be collected in a sealed, clearly labeled hazardous chemical waste container. Do not pour peptide waste down the drain.[4][11]

  • Sharps: Any contaminated needles or syringes must be disposed of immediately in a puncture-resistant sharps container.[12]

Always follow your institution's specific Environmental Health & Safety (EHS) protocols for hazardous waste pickup and disposal.[7][11]

Emergency Procedures: In Case of Accidental Exposure

Preparation is key to responding effectively to an accident.[7]

  • Skin Contact: Immediately remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][7]

  • Eye Contact: Immediately proceed to the nearest eyewash station and flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[13]

  • Ingestion: If swallowed, rinse the mouth with water. Immediately call a poison center or doctor for advice.

By embedding these safety protocols into your daily laboratory practice, you ensure not only your own well-being but also the integrity and reproducibility of your vital research.

References

  • Safety Tips for Handling Peptides in Your Research. (2026). Vertex AI Search.
  • Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera Research.
  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). Vertex AI Search.
  • Proper Disposal of Peptide Waste: A Step-by-Step Guide for Labor
  • Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (2025). Vertex AI Search.
  • Are there any safety concerns when handling peptide substr
  • Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d.Benchchem.
  • Proper Disposal of H-Lys-Leu-Lys-OH: A Guide for Labor
  • SAFETY D
  • Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. (2016).
  • MSDS - Safety D
  • Editorial: Antimicrobial peptides and their druggability, bio-safety, stability, and resistance. (2024). Frontiers in Microbiology.
  • Safety d
  • Brevinin-2-OA7 peptide.NovoPro Bioscience Inc.
  • Review: Lessons Learned From Clinical Trials Using Antimicrobial Peptides (AMPs). (2021). Frontiers in Molecular Biosciences.
  • Treatment with an Antimicrobial Peptide Mixture Can Impede Antibiotic Resistance. (2024). PLOS Biology.
  • SAFETY D
  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives.PMC.
  • Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. (2025). MDPI.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.